Ethyl L-ornithine dihydrochloride
Beschreibung
BenchChem offers high-quality Ethyl L-ornithine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl L-ornithine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
ethyl (2S)-2,5-diaminopentanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.2ClH/c1-2-11-7(10)6(9)4-3-5-8;;/h6H,2-5,8-9H2,1H3;2*1H/t6-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDABGPSQJJTDH-ILKKLZGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCCN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30233804 | |
| Record name | Ethyl L-ornithine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30233804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84772-29-2 | |
| Record name | Ethyl L-ornithine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084772292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl L-ornithine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30233804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl L-ornithine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.207 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Inhibition of Polyamine Biosynthesis: The Role and Validation of Ornithine Decarboxylase Inhibitors
Audience: Researchers, scientists, and drug development professionals. From the Desk of the Senior Application Scientist
This guide provides a detailed exploration of the strategic inhibition of polyamine biosynthesis, a critical pathway in cellular proliferation and a key target in modern therapeutics. While the query specified Ethyl L-ornithine dihydrochloride, the scientific and clinical landscape is overwhelmingly dominated by the well-characterized and FDA-approved inhibitor, Eflornithine, also known as α-difluoromethylornithine (DFMO). This document will therefore focus on the established mechanisms and validation protocols for ODC inhibition, using Eflornithine as the principal exemplar to ensure scientific accuracy and depth. We will dissect the biochemical rationale, provide field-proven experimental protocols, and illustrate the logical workflows required to rigorously validate compounds targeting this pathway.
The Centrality of Polyamines and the ODC Checkpoint
Polyamines—primarily putrescine, spermidine, and spermine—are ubiquitous polycationic molecules essential for a host of fundamental cellular processes.[1] Their positive charges allow them to interact with negatively charged macromolecules like DNA, RNA, and proteins. This interaction is crucial for DNA stabilization, regulation of gene expression, protein synthesis, and cell cycle progression.[1][2][3]
Given their profound role in sustaining proliferation, cancer cells exhibit a heightened demand for polyamines.[4][5] This dependency is met by upregulating the polyamine biosynthesis pathway. The first and rate-limiting step in this pathway is the conversion of L-ornithine to putrescine, a reaction catalyzed by the enzyme Ornithine Decarboxylase (ODC).[6][7][8][9] The singular importance of ODC makes it a highly attractive and validated chokepoint for therapeutic intervention in hyperproliferative diseases, including cancer.[10][11][12]
The Polyamine Biosynthesis Pathway and Its Inhibition
The pathway begins with ODC-mediated decarboxylation of ornithine. Putrescine is then sequentially converted to spermidine and spermine through the addition of aminopropyl groups. Targeting ODC effectively shuts down the entire downstream production line.
Caption: The polyamine biosynthesis pathway, highlighting ODC as the rate-limiting enzyme and the point of inhibition by Eflornithine (DFMO).
Mechanism of Action: Eflornithine (DFMO) as a Suicide Inhibitor
Eflornithine is a structural analog of ornithine that acts as a mechanism-based irreversible inhibitor, often termed a "suicide inhibitor."[6]
-
Competitive Binding: DFMO initially binds competitively to the ODC active site, displacing the natural substrate, ornithine.[13]
-
Enzymatic Activation: The enzyme begins its catalytic cycle on DFMO, just as it would with ornithine.
-
Irreversible Adduct Formation: During this process, the difluoromethyl group of DFMO becomes activated. This leads to the formation of a stable, covalent bond between the inhibitor and a critical cysteine residue (Cys-360) in the ODC active site.[14]
-
Enzyme Deactivation: This covalent modification permanently deactivates the enzyme molecule. The cell must synthesize new ODC protein to restore pathway activity.
This mechanism confers high specificity and potency, as the inhibitor is activated only by its target enzyme, minimizing off-target effects.
A Self-Validating Framework for Assessing ODC Inhibitors
To rigorously characterize a putative ODC inhibitor, a multi-step, self-validating experimental workflow is essential. This process moves from direct enzyme interaction (in vitro) to cellular effects and finally to phenotypic confirmation, with each step logically informing the next.
Caption: A logical workflow for the comprehensive validation of an ODC inhibitor, from biochemical potency to on-target cellular effects.
Protocol 1: In Vitro ODC Enzyme Activity Assay
Core Objective: To directly measure the inhibitory effect of a compound on purified ODC or ODC in cell lysates and to calculate the half-maximal inhibitory concentration (IC50).
Causality and Rationale: This assay provides the most direct evidence of enzyme-inhibitor interaction. The most common and sensitive method relies on tracking the enzymatic conversion of radiolabeled substrate.[15] We measure the release of ¹⁴CO₂ from L-[1-¹⁴C]-ornithine, as this is the direct product of the decarboxylation reaction.
Step-by-Step Methodology:
-
Enzyme Preparation: Prepare a cell lysate from a cell line with high ODC activity (e.g., Kelly neuroblastoma cells) in an ODC breaking buffer (0.5 M Tris-HCl pH 7.5, EDTA, and Dithiothreitol (DTT)).[16] The DTT is critical to maintain the active site cysteine residues in a reduced state.[14]
-
Reaction Mixture: In a microcentrifuge tube, prepare an assay mix containing Tris-HCl buffer, the essential ODC cofactor Pyridoxal-5-Phosphate (PLP), DTT, L-ornithine, and a tracer amount of L-[1-¹⁴C]-ornithine.[14]
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., DFMO) to the reaction tubes. Include a vehicle-only control (0% inhibition) and a no-enzyme control (background).
-
Reaction Initiation & Incubation: Add the cell lysate to each tube to start the reaction. Seal the tubes with a cap containing a paper disc impregnated with a CO₂-trapping agent (e.g., sodium hydroxide).[15] Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by injecting a strong acid (e.g., sulfuric or citric acid) into the mixture, which both denatures the enzyme and lowers the pH to facilitate the complete release of dissolved ¹⁴CO₂ gas.[15]
-
Quantification: Transfer the paper disc to a scintillation vial with scintillation fluid. Measure the captured radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression.
Data Presentation Example:
| Inhibitor Conc. (µM) | ODC Activity (DPM) | % Inhibition |
| 0 (Vehicle) | 15,000 | 0% |
| 1 | 12,500 | 16.7% |
| 10 | 8,000 | 46.7% |
| 50 | 4,100 | 72.7% |
| 100 | 2,000 | 86.7% |
| 500 | 950 | 93.7% |
| Calculated IC50 | ~11 µM |
Protocol 2: Cell-Based Polyamine Quantification via HPLC
Core Objective: To verify that the inhibitor effectively depletes intracellular polyamine pools, confirming target engagement in a living system.
Causality and Rationale: While an in vitro assay confirms enzyme inhibition, it doesn't account for cell permeability, drug efflux, or metabolic stability. Measuring the levels of putrescine, spermidine, and spermine inside treated cells is the definitive proof of pathway inhibition. High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[17][18] Polyamines lack a strong chromophore, so they must be chemically derivatized prior to analysis to allow for sensitive fluorescence or UV detection.[16][19]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line) and allow them to adhere. Treat with the ODC inhibitor at a concentration determined from the in vitro assay (e.g., 5-10x IC50) for a duration sufficient to allow for polyamine turnover (e.g., 48-72 hours).
-
Cell Lysis and Protein Precipitation: Harvest the cells and lyse them in an acid solution (e.g., 0.1 N HCl).[16] Precipitate proteins by adding a strong acid like perchloric acid. Centrifuge to pellet the protein and collect the supernatant, which contains the polyamines.
-
Derivatization: Add a derivatizing agent such as dansyl chloride or benzoyl chloride to the supernatant under alkaline conditions.[16][19] This reaction tags the primary and secondary amine groups of the polyamines.
-
Extraction: Extract the derivatized polyamines into an organic solvent (e.g., toluene). Evaporate the solvent to concentrate the sample.
-
HPLC Analysis: Reconstitute the sample in the mobile phase (typically an acetonitrile/water mixture).[18] Inject the sample onto a C18 reverse-phase HPLC column.[17] Use a gradient elution to separate the derivatized putrescine, spermidine, and spermine. Detect the compounds using a fluorescence or UV detector.
-
Quantification: Run a standard curve with known concentrations of derivatized polyamines to quantify the levels in the cell samples. Normalize the results to total protein content or cell number.
Protocol 3: Cellular Phenotype and Rescue Experiment (Self-Validation)
Core Objective: To link polyamine depletion to a relevant cellular phenotype (e.g., decreased proliferation) and, critically, to prove this effect is specifically due to ODC inhibition.
Causality and Rationale (The Trustworthiness Pillar): A potent inhibitor that depletes its target may still have off-target effects that contribute to its cellular activity. The "rescue" experiment is a simple but powerful control that validates on-target action. If the anti-proliferative effect of the inhibitor can be reversed by supplying the cells with the product of the inhibited pathway (in this case, putrescine), it provides compelling evidence that the observed phenotype is a direct consequence of polyamine depletion.[20]
Step-by-Step Methodology:
-
Experimental Setup: Seed cells in a multi-well plate. Set up four experimental groups:
-
Group 1: Vehicle Control (untreated cells)
-
Group 2: Inhibitor (cells treated with the ODC inhibitor, e.g., DFMO)
-
Group 3: Rescue (cells treated with both the inhibitor and exogenous putrescine)[20]
-
Group 4: Putrescine Control (cells treated with putrescine alone)
-
-
Incubation: Treat the cells and incubate for a period relevant to cell division (e.g., 72 hours).
-
Proliferation Assessment: Measure cell viability or proliferation using a standard method such as the MTT assay, crystal violet staining, or direct cell counting.
-
Data Analysis: Compare the proliferation rates across the four groups. A successful experiment will show that the inhibitor significantly reduces proliferation (Group 2 vs. Group 1) and that the addition of putrescine restores proliferation to near-control levels (Group 3 vs. Group 2).
Expected Outcome for a Specific ODC Inhibitor:
| Treatment Group | Relative Cell Proliferation (%) | Interpretation |
| Vehicle Control | 100% | Baseline growth |
| ODC Inhibitor | 35% | Potent anti-proliferative effect |
| Inhibitor + Putrescine | 90% | Rescue achieved , confirming on-target mechanism |
| Putrescine Control | 105% | Putrescine alone is not toxic and may slightly boost growth |
Conclusion
The inhibition of ornithine decarboxylase is a validated and powerful strategy for targeting the polyamine biosynthesis pathway, with significant therapeutic implications in oncology and beyond. While the specific compound Ethyl L-ornithine dihydrochloride is not prominent in the literature, the principles of ODC inhibition are robustly defined by the action of Eflornithine (DFMO). A rigorous evaluation of any potential ODC inhibitor demands a systematic approach, beginning with biochemical characterization, followed by confirmation of cellular target engagement, and culminating in a self-validating phenotypic assay. This multi-tiered framework ensures that the observed biological effects are unequivocally linked to the intended mechanism of action, providing the trustworthy and authoritative data required for progression in drug development.
References
- Eflornithine for treatment of high-risk neuroblastoma - PMC - NIH. (2025, June 1).
- Polyamines: their significance for maintaining health and contributing to diseases - PMC. (2023, December 4).
- The role of polyamine metabolism in cellular function and physiology - PMC - NIH.
- Polyamines (Biogenic Amines) || NEET PG || Dr Amit Maheshwari. (2020, March 30). YouTube.
- Polyamines and regulation of ornithine biosynthesis in Escherichia coli - PMC - NIH.
- Eflornithine (DFMO)
- Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC.
- Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane.
- Biochemical Characterization of Ornithine Decarboxylases from Solanaceae Plants Producing Tropane Alkaloids. MDPI.
- Polyamines in cancer: integrating organismal metabolism and antitumour immunity - PMC. (2022, April 27).
- Polyamines in cancer: integrating organismal metabolism and antitumour immunity.
- Improved Method for HPLC Analysis of Polyamines, Agmatine and Aromatic Monoamines in Plant Tissue - PMC - NIH.
- Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors.
- Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers.
- Ornithine: the overlooked molecule in the regul
- Decarboxylase Broth Protocol. (2015, September 2). American Society for Microbiology.
- Eflornithine (DFMO) for patients with high-risk neuroblastoma who have completed multiagent, multimodality therapy. (2023, October 4). FDA.
- Baicalein, 7,8-Dihydroxyflavone and Myricetin as Potent Inhibitors of Human Ornithine Decarboxylase. (2020, December 17). MDPI.
- A Significant Need in the Medical Field: A New Method for Putrescine, Spermine and Spermidine Using High-Performance Liquid Chrom
- Polyamine Metabolism and Functions: Key Roles in Cellular Health and Disease. MDPI.
- Ornithine decarboxylase. Wikipedia.
- DFMO/eflornithine inhibits migration and invasion downstream of MYCN and involves p27Kip1 activity in neuroblastoma.
- Polyamines in Cancer: Mechanisms, Metabolic Targets, and Therapeutic Opportunities. (2025, July 17). Cureus.
- Rapid Methods for Determining Decarboxylase Activity: Ornithine and Lysine Decarboxylases - PMC - NIH.
- ODC Inhibitors. Santa Cruz Biotechnology.
- (PDF) High Speed HPLC Analysis of Polyamines in Plant Tissues. (2025, August 6).
- Translational development of difluoromethylornithine (DFMO) for the treatment of neuroblastoma. Annals of the New York Academy of Sciences.
- Ornithine decarboxylase test.
- HPLC ELSD Method for Analysis Putrescine on Obelisc R Column. SIELC Technologies.
- An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC. (2025, February 13).
Sources
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Polyamines in Cancer: Mechanisms, Metabolic Targets, and Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyamines in cancer: integrating organismal metabolism and antitumour immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Eflornithine for treatment of high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyamines: their significance for maintaining health and contributing to diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of polyamine metabolism in cellular function and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Baicalein, 7,8-Dihydroxyflavone and Myricetin as Potent Inhibitors of Human Ornithine Decarboxylase [mdpi.com]
- 12. Ornithine decarboxylase - Wikipedia [en.wikipedia.org]
- 13. scbt.com [scbt.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 16. An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Improved Method for HPLC Analysis of Polyamines, Agmatine and Aromatic Monoamines in Plant Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DFMO/eflornithine inhibits migration and invasion downstream of MYCN and involves p27Kip1 activity in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to L-Ornithine Prodrugs in Urea Cycle Modulation: The Case of Ethyl L-Ornithine Dihydrochloride
The Central Role of L-Ornithine in Hepatic Ammonia Detoxification
The urea cycle is the primary metabolic pathway for the detoxification of ammonia, a potent neurotoxin produced from amino acid catabolism. This cycle, occurring predominantly in the hepatocytes, converts two molecules of ammonia and one of bicarbonate into urea, which is then excreted by the kidneys. L-ornithine is a non-proteinogenic amino acid that acts as a critical intermediate and catalyst in this process. Its primary role is to accept a carbamoyl group from carbamoyl phosphate, a reaction catalyzed by ornithine transcarbamylase (OTC) within the mitochondrial matrix, to form L-citrulline. This is a rate-limiting step, and the availability of mitochondrial ornithine can significantly influence the overall efficiency of ammonia detoxification.
In pathological states such as inherited urea cycle disorders (UCDs) or acquired liver disease (e.g., cirrhosis leading to hepatic encephalopathy), the capacity of the urea cycle is compromised, leading to hyperammonemia. Supplementation with urea cycle intermediates, particularly L-ornithine, is a cornerstone of therapy aimed at driving the cycle forward and promoting waste nitrogen excretion.
Diagram: The Urea Cycle Pathway
Caption: The Urea Cycle, showing mitochondrial and cytosolic reactions.
The Prodrug Concept: Overcoming L-Ornithine's Limitations
While direct supplementation with L-ornithine salts (e.g., L-ornithine hydrochloride) is practiced, its therapeutic efficacy can be limited by suboptimal pharmacokinetics. L-ornithine is a polar, zwitterionic molecule at physiological pH, which restricts its passive diffusion across the intestinal epithelium and hepatocyte plasma membranes. This necessitates the development of prodrugs—bioreversible derivatives that can overcome these delivery barriers.
Ethyl L-Ornithine: A Hypothetical Prodrug
Ethyl L-ornithine dihydrochloride represents a logical, albeit not widely documented, prodrug strategy. By esterifying the carboxyl group of L-ornithine with an ethyl group, the molecule's overall polarity is reduced.
Proposed Mechanism of Action:
-
Enhanced Absorption: The ethyl ester's increased lipophilicity is hypothesized to improve its absorption from the gastrointestinal tract via passive diffusion.
-
Systemic Distribution: Once in circulation, the prodrug is distributed to various tissues, including the liver.
-
Hepatic Activation: Within hepatocytes, ubiquitous intracellular esterases are expected to hydrolyze the ethyl ester bond, releasing active L-ornithine and ethanol.
-
Urea Cycle Entry: The liberated L-ornithine is then transported into the mitochondria via the ORC1 transporter to participate in the urea cycle.
Diagram: Proposed Bioactivation of Ethyl L-Ornithine
Caption: A multi-stage workflow for validating an L-ornithine prodrug.
Protocol: In Vitro Ammonia Detoxification Assay
This protocol details a key cell-based experiment to determine if the prodrug can effectively deliver L-ornithine to hepatocytes and enhance urea cycle function.
Objective: To quantify the increase in ammonia clearance and urea synthesis in cultured hepatocytes upon treatment with Ethyl L-ornithine compared to L-ornithine HCl and a vehicle control.
Materials:
-
Primary rodent hepatocytes or HepG2 cells
-
Cell culture medium (e.g., DMEM)
-
Ammonium chloride (NH₄Cl) stock solution (e.g., 100 mM)
-
Test Articles: Ethyl L-ornithine dihydrochloride, L-ornithine HCl
-
Urea quantification kit (e.g., DIUR-500 from BioAssay Systems or similar)
-
Ammonia quantification kit (e.g., glutamate dehydrogenase-based assay)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Plate hepatocytes at a density of 5 x 10⁴ cells/well in a 96-well plate and allow them to adhere overnight.
-
Starvation (Optional but Recommended): To synchronize cells and reduce basal urea levels, replace the medium with a serum-free, amino acid-free medium for 2-4 hours before the experiment. This step enhances the signal-to-noise ratio by minimizing background ammonia and urea production.
-
Preparation of Treatment Media: Prepare fresh culture medium containing a final concentration of 5 mM NH₄Cl. This concentration is high enough to challenge the urea cycle without causing immediate cytotoxicity.
-
Dosing: To the NH₄Cl-containing medium, add the test articles to achieve a final concentration range (e.g., 0.1, 0.5, 1.0, 2.0 mM). Include the following controls:
-
Vehicle Control: Medium + 5 mM NH₄Cl only.
-
Positive Control: Medium + 5 mM NH₄Cl + L-ornithine HCl (at equivalent molar concentrations to the prodrug).
-
-
Treatment: Remove the starvation medium from the cells and add 100 µL of the respective treatment media to each well.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a defined period (e.g., 24 hours). The time point is critical; 24 hours is typically sufficient to observe significant changes in urea production.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well for analysis.
-
Quantification:
-
Urea Analysis: Analyze the supernatant for urea concentration using a colorimetric assay kit according to the manufacturer's instructions.
-
Ammonia Analysis: Analyze the supernatant for remaining ammonia concentration.
-
-
Data Analysis:
-
Normalize the urea production values by subtracting the baseline urea concentration from the vehicle control (without added ammonia).
-
Calculate the rate of ammonia clearance.
-
Plot dose-response curves for both the prodrug and L-ornithine HCl. Statistical significance should be determined using an appropriate test (e.g., ANOVA with post-hoc tests).
-
Conclusion and Future Directions
The development of L-ornithine prodrugs presents a promising strategy for enhancing the therapeutic efficacy of urea cycle modulation. A hypothetical molecule like Ethyl L-ornithine dihydrochloride, designed to improve oral bioavailability and cellular uptake, provides a compelling research target. Its successful development, however, is contingent on a rigorous validation process that confirms its stability, efficient bioactivation in the liver, and superior efficacy in preclinical models of hyperammonemia.
Future research should focus on synthesizing and characterizing novel ornithine esters and other derivatives, followed by the systematic application of the described validation workflow. Head-to-head comparisons with existing therapies like L-ornithine L-aspartate and L-ornithine phenylacetate will be crucial in establishing the therapeutic niche for any new chemical entity. Ultimately, the goal is to translate improved pharmacokinetic properties into tangible clinical benefits for patients with debilitating disorders of ammonia metabolism.
References
An In-Depth Technical Guide to Investigating the Impact of Ethyl L-ornithine Dihydrochloride on Cellular Proliferation
For Researchers, Scientists, and Drug Development Professionals
Section 1: Foundational Concepts: Ornithine, Polyamines, and the Proliferative Drive
Cellular proliferation is a fundamental biological process, the dysregulation of which is a hallmark of cancer. At the heart of this intricate regulatory network lies the metabolism of amino acids and their derivatives. L-ornithine, a non-proteinogenic amino acid, occupies a central position in cellular metabolism, most notably as a key intermediate in the urea cycle, where it facilitates the detoxification of ammonia.[1] Beyond this critical role, L-ornithine serves as the direct precursor for the biosynthesis of polyamines, a class of small, positively charged molecules essential for cell growth, differentiation, and proliferation.[2][3]
The polyamines—putrescine, spermidine, and spermine—are ubiquitously found in eukaryotic cells and play a crucial role in a multitude of cellular processes, including DNA stabilization, gene transcription and translation, and ion channel activity.[2] Elevated levels of polyamines are a characteristic feature of rapidly proliferating tissues, including various types of cancer, making the polyamine biosynthesis pathway a compelling target for therapeutic intervention.[2][4][5]
This guide focuses on Ethyl L-ornithine dihydrochloride , an esterified derivative of L-ornithine. The ethyl ester modification is designed to potentially enhance the bioavailability and absorption characteristics of the parent molecule.[1][6] Understanding the impact of this enhanced delivery of L-ornithine on cellular proliferation is the central theme of this technical guide. We will explore the underlying biochemical pathways, propose a framework for its investigation, and provide detailed, field-proven experimental protocols.
Section 2: The Gatekeeper of Proliferation: The Ornithine Decarboxylase (ODC) Pathway
The commitment step in polyamine biosynthesis is the decarboxylation of ornithine to putrescine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC) .[2] ODC is a highly regulated, rate-limiting enzyme in this pathway.[2] The expression and activity of ODC are tightly controlled and are often upregulated in response to growth stimuli. In many cancers, the ODC1 gene is a target of oncogenic transcription factors like MYC, leading to a sustained increase in polyamine levels that fuel tumor growth.[7][8]
The subsequent steps in the pathway involve the conversion of putrescine to spermidine and then to spermine, through the action of spermidine synthase and spermine synthase, respectively. These reactions utilize decarboxylated S-adenosylmethionine (dcSAM) as an aminopropyl group donor, which is produced from S-adenosylmethionine (SAM) by the enzyme S-adenosylmethionine decarboxylase (AdoMetDC).[3]
Given its pivotal role, the ODC pathway presents a logical and validated target for anti-cancer therapies. The inhibition of ODC can deplete intracellular polyamine pools, leading to a G1 cell cycle arrest and a reduction in cellular proliferation.[9]
Figure 1: The Ornithine Decarboxylase (ODC) Pathway.
Section 3: A Double-Edged Sword?: Hypothesized Effects of Ethyl L-ornithine Dihydrochloride
The introduction of Ethyl L-ornithine dihydrochloride into a biological system presents two primary, and potentially opposing, hypotheses regarding its effect on cellular proliferation. The enhanced bioavailability of L-ornithine could either fuel or inhibit cell growth, depending on the cellular context and concentration.
Pro-proliferative Potential: Fueling the Engine
In cellular systems where the availability of L-ornithine is a rate-limiting factor for polyamine synthesis, an increased intracellular concentration of L-ornithine from its ethyl ester could lead to a hyperactivation of the ODC pathway. This would result in elevated polyamine levels, thereby promoting cellular proliferation. This effect is more likely to be observed in rapidly dividing cells that have a high demand for polyamines, such as certain cancer cell lines.
Anti-proliferative Potential: Overload and Inhibition
Conversely, an excess of L-ornithine can have inhibitory or even cytotoxic effects on certain cell types.[10] For instance, in human retinal pigment epithelial cells with deficient ornithine δ-aminotransferase activity, the addition of L-ornithine can inhibit DNA synthesis and lead to cell death.[10] Furthermore, high concentrations of L-ornithine have been shown to suppress the activation of cytotoxic T lymphocytes.[11] The exact mechanisms for this inhibition are not fully elucidated but could involve feedback inhibition of key enzymes or the generation of toxic metabolites. Therefore, Ethyl L-ornithine dihydrochloride, by delivering a high dose of L-ornithine, could potentially exert an anti-proliferative effect.
Section 4: A Comprehensive Framework for Investigation: Experimental Designs and Protocols
To dissect the precise impact of Ethyl L-ornithine dihydrochloride on cellular proliferation, a multi-faceted experimental approach is required. This section provides a detailed guide to the necessary assays, from initial screening of proliferation to deeper mechanistic studies.
Cell Line Selection and Culture
The choice of cell lines is critical for a meaningful investigation. It is advisable to use a panel of cell lines, including:
-
Cancer cell lines with known high ODC expression: Examples include neuroblastoma (e.g., LAN-1), breast cancer (e.g., MCF-7), and colon cancer cell lines.[9][12]
-
Cancer cell lines with lower ODC expression: For comparative purposes.
-
Non-cancerous, rapidly proliferating cell lines: Such as human embryonic kidney cells (HEK293) or immortalized fibroblasts.
-
A cell line with known sensitivity to ornithine: If available, to serve as a positive control for potential inhibitory effects.
Cells should be cultured in their recommended media and conditions. It is crucial to maintain consistency in cell passage number and seeding density to ensure reproducibility.
Assessing Cellular Proliferation: A Three-Pronged Approach
A robust assessment of cellular proliferation should not rely on a single assay. The following three assays provide complementary information on cell viability, DNA synthesis, and cell cycle distribution.
The MTT assay is a colorimetric assay that provides an indication of cell viability and metabolic activity.[13][14][15] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[16][17]
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare a serial dilution of Ethyl L-ornithine dihydrochloride in culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include a vehicle control (medium with the same solvent concentration used to dissolve the compound) and a positive control for inhibition of proliferation (e.g., DFMO, a known ODC inhibitor).[9]
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Formazan Formation: Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Mix gently and measure the absorbance at 570 nm using a microplate reader.
The BrdU (5-bromo-2'-deoxyuridine) assay directly measures DNA synthesis by quantifying the incorporation of this thymidine analog into the DNA of proliferating cells.[18][19] This is a more direct measure of proliferation than the MTT assay.
Protocol: BrdU Incorporation Assay (Colorimetric ELISA)
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
BrdU Labeling: 2-24 hours before the end of the treatment period, add BrdU labeling solution to a final concentration of 10 µM.[20]
-
Fixation and Denaturation: At the end of the incubation, remove the labeling medium, and fix the cells with a fixing/denaturing solution (e.g., ethanol-based) for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells with PBS and add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase). Incubate for 90 minutes at room temperature.
-
Substrate Addition: Wash the wells and add the substrate solution (e.g., TMB). Incubate until a color change is observed.
-
Stop Reaction and Read Absorbance: Add a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
Flow cytometry using a DNA-staining dye like propidium iodide (PI) allows for the quantitative analysis of the cell cycle distribution (G0/G1, S, and G2/M phases).[21][22] This provides insight into whether the compound induces a cell cycle arrest.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Ethyl L-ornithine dihydrochloride for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 1200 rpm for 5 minutes.[23]
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes on ice.[23]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A) and incubate in the dark for 30 minutes at room temperature.[24]
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
Figure 2: Workflow for Assessing Cellular Proliferation.
Delving Deeper: Investigating the Mechanism of Action
If the initial proliferation assays indicate a significant effect of Ethyl L-ornithine dihydrochloride, the following experiments can help elucidate the underlying mechanism.
This assay directly measures the enzymatic activity of ODC, providing a direct link between the compound and the polyamine synthesis pathway. A common method involves measuring the release of radiolabeled CO2 from [14C]-L-ornithine.[25][26]
Protocol: ODC Activity Assay (Radiometric)
-
Cell Lysate Preparation: Treat cells with Ethyl L-ornithine dihydrochloride, harvest, and prepare a cell lysate.
-
Reaction Setup: In a sealed vial, incubate the cell lysate with a reaction buffer containing pyridoxal phosphate and [1-14C]-L-ornithine. A filter paper soaked in a CO2 trapping agent (e.g., NaOH) is placed in the cap.[25][26]
-
Incubation: Incubate at 37°C for 30-60 minutes.
-
Stopping the Reaction: Stop the reaction by adding an acid (e.g., sulfuric acid).[26]
-
CO2 Trapping: Incubate for a further period to ensure all the released 14CO2 is trapped on the filter paper.
-
Scintillation Counting: Transfer the filter paper to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
Western blotting can be used to assess the protein levels of key cell cycle and proliferation markers, as well as ODC itself.
Key Proteins to Analyze:
-
PCNA (Proliferating Cell Nuclear Antigen): A marker for cells in the G1 and S phases of the cell cycle.[27]
-
Cyclin D1: A key regulator of the G1/S phase transition.[27][28]
-
ODC: To determine if the compound affects ODC protein expression.
Protocol: Western Blotting
-
Protein Extraction: Prepare protein lysates from treated and control cells.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PCNA, Cyclin D1, ODC, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[29][30]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software.
Figure 3: Workflow for Mechanistic Studies.
Section 5: Data Interpretation and Hypothetical Outcomes
The data obtained from these experiments should be analyzed to build a comprehensive picture of the compound's effects.
Table 1: Hypothetical Data Summary for Ethyl L-ornithine Dihydrochloride Treatment
| Assay | Cell Line A (High ODC) | Cell Line B (Low ODC) | Normal Fibroblasts |
| MTT Assay (IC50) | > 100 mM (Pro-proliferative at lower doses) | 50 mM | 75 mM |
| BrdU Incorporation | Increased at < 10 mM, Decreased at > 50 mM | Dose-dependent decrease | Slight decrease at high doses |
| Cell Cycle Analysis | Increased S phase at < 10 mM, G1 arrest at > 50 mM | G1 arrest | No significant change |
| ODC Activity | Increased at < 10 mM, No change at > 50 mM | No significant change | No significant change |
| PCNA Expression | Upregulated at < 10 mM, Downregulated at > 50 mM | Downregulated | No significant change |
| Cyclin D1 Expression | Upregulated at < 10 mM, Downregulated at > 50 mM | Downregulated | No significant change |
Interpretation of Hypothetical Data:
-
In Cell Line A , with high ODC expression, low concentrations of Ethyl L-ornithine dihydrochloride appear to be pro-proliferative, as evidenced by increased BrdU incorporation, a higher proportion of cells in the S phase, and increased expression of proliferation markers. This supports the hypothesis that providing more substrate for ODC can enhance proliferation. However, at higher concentrations, an inhibitory effect is observed, suggesting a potential biphasic response.
-
In Cell Line B , with low ODC expression, the compound shows a consistent anti-proliferative effect, suggesting that the mechanism of action may not solely depend on fueling the ODC pathway.
-
In Normal Fibroblasts , the compound has a less pronounced effect, indicating a potential therapeutic window for targeting cancer cells.
Section 6: Conclusion and Future Directions
Ethyl L-ornithine dihydrochloride presents an intriguing molecule for the study of cellular proliferation. Its potential to modulate the polyamine biosynthesis pathway through the enhanced delivery of L-ornithine warrants a thorough investigation. The experimental framework outlined in this guide provides a comprehensive approach to characterizing its effects, from initial screening to mechanistic elucidation.
Future research could explore:
-
The in vivo efficacy of Ethyl L-ornithine dihydrochloride in animal models of cancer.
-
The combination of this compound with other anti-cancer agents, such as direct ODC inhibitors or chemotherapy.
-
The identification of biomarkers that could predict which tumors would be most sensitive to this compound.
By systematically applying the principles and protocols detailed in this guide, researchers can significantly advance our understanding of the role of ornithine metabolism in cellular proliferation and potentially uncover new therapeutic strategies.
References
-
Chem-Impex. L-Ornithine ethyl ester dihydrochloride. [Link]
-
Flescher, E., et al. (1988). Suppression of cytotoxic T lymphocyte activation by L-ornithine. PubMed. [Link]
-
Ghosh, S., et al. (2020). L-ornithine activates Ca2+ signaling to exert its protective function on human proximal tubular cells. National Institutes of Health. [Link]
-
PubChem. L-(-)-Ornithine. [Link]
-
Hogarty, M. D., et al. (2013). Ornithine Decarboxylase Inhibition by DFMO Activates Opposing Signaling Pathways via Phosphorylation of both Akt/PKB and p27Kip1 in Neuroblastoma. PubMed Central. [Link]
-
Sugino, T., et al. (2018). The effect of L-ornithine hydrochloride ingestion on human growth hormone secretion after strength training. Advances in Bioscience and Biotechnology. [Link]
-
WebMD. Ornithine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]
-
Mountainside Medical. Unlocking the Potential of L-Ornithine Hydrochloride USP Understanding Active Pharmaceutical Ingredients. [Link]
-
Shuhail, M., et al. (2019). THE EFFECTS OF L-ORNITINE AND L-ARGININE ON THE PROCESSES OF LIPID PEROXIDATION IN THE FUNCTIONAL LAYERS OF KIDNEYS ON THE BACKGROUND OF ACUTE TOXIC HEPATITIS. PubMed. [Link]
-
Sun, Q., et al. (2022). Allicin, a Potent New Ornithine Decarboxylase Inhibitor in Neuroblastoma Cells. PMC. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
American Society for Microbiology. Decarboxylase Broth Protocol. [Link]
-
Bachrach, U., & Wang, Y. C. (2016). Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases. PubMed. [Link]
-
Casero, R. A., & Murray Stewart, T. (2018). Polyamine metabolism and cancer: treatments, challenges and opportunities. PMC - NIH. [Link]
-
ABClonal. 4 Methods for Measuring Cell Proliferation. [Link]
-
ResearchGate. (A) The results of Western blotting analysis of PCNA and cyclin D1... [Link]
-
VUMIE. Ornithine decarboxylase test. [Link]
-
Frontiers. Dual Inhibition of Ornithine Decarboxylase and A1 Adenosine Receptor Efficiently Suppresses Breast Tumor Cells. [Link]
-
Frontiers. Polyamine metabolism and anti-tumor immunity. [Link]
-
UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]
-
ResearchGate. Western blotting analysis of PCNA, Cyclin D1, and mutant p53 protein... [Link]
-
PMC - PubMed Central. Regulation of PCNA and Cyclin D1 Expression and Epithelial Morphogenesis by the ZO-1-Regulated Transcription Factor ZONAB/DbpA. [Link]
-
Longdom Publishing. Synthesis and Evaluation of Ornithine Decarboxylase Inhibitors with Oxime Moiety and MCF-7 Breast Cancer Cells. [Link]
-
Frontiers. Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. [Link]
-
PubMed. Analysis of Cell Viability by the MTT Assay. [Link]
-
PubMed. Polyamines in Cancer: Mechanisms, Metabolic Targets, and Therapeutic Opportunities. [Link]
-
University of Chicago. Cell Cycle Analysis. [Link]
-
PMC - NIH. Assaying cell cycle status using flow cytometry. [Link]
-
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
PMC - NIH. Rapid Methods for Determining Decarboxylase Activity: Ornithine and Lysine Decarboxylases. [Link]
-
Nature. Polyamines and cancer: Implications for chemotherapy and chemoprevention. [Link]
-
Frontiers. Polyamine pathway inhibition as a novel therapeutic approach to treating neuroblastoma. [Link]
-
Bio-protocol. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). [Link]
-
ResearchGate. Cell proliferation assay for the in vitro experimental cancer cell growth.. [Link]
-
ResearchGate. What's the difference between ki67,pcna and ccnd1(cyclin D1)?. [Link]
-
ACS Publications. Structure and Enzymatic Activity of an Intellectual Disability-Associated Ornithine Decarboxylase Variant, G84R. [Link]
Sources
- 1. CAS 84772-29-2: L-Ornithine, ethyl ester, hydrochloride (1… [cymitquimica.com]
- 2. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. chemimpex.com [chemimpex.com]
- 7. Allicin, a Potent New Ornithine Decarboxylase Inhibitor in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyamines in Cancer: Mechanisms, Metabolic Targets, and Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ornithine Decarboxylase Inhibition by DFMO Activates Opposing Signaling Pathways via Phosphorylation of both Akt/PKB and p27Kip1 in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. L-Ornithine in Cell Culture [sigmaaldrich.com]
- 11. Suppression of cytotoxic T lymphocyte activation by L-ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Dual Inhibition of Ornithine Decarboxylase and A1 Adenosine Receptor Efficiently Suppresses Breast Tumor Cells [frontiersin.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. biotium.com [biotium.com]
- 18. blog.abclonal.com [blog.abclonal.com]
- 19. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Flow cytometry with PI staining | Abcam [abcam.com]
- 22. cancer.wisc.edu [cancer.wisc.edu]
- 23. wp.uthscsa.edu [wp.uthscsa.edu]
- 24. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. Regulation of PCNA and Cyclin D1 Expression and Epithelial Morphogenesis by the ZO-1-Regulated Transcription Factor ZONAB/DbpA - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
A Technical Guide to Eflornithine (DFMO) in Cancer Research: Targeting the Polyamine Biosynthesis Pathway
Executive Summary
The dysregulation of cellular metabolism is a hallmark of cancer, presenting a fertile landscape for therapeutic intervention. Among the most critical metabolic pathways implicated in oncogenesis is the polyamine biosynthesis pathway. Polyamines are essential polycations that drive cell proliferation, differentiation, and survival.[1][2][3] Their levels are frequently elevated in tumor tissues, making this pathway a rational target for anticancer strategies. The rate-limiting enzyme in this pathway, Ornithine Decarboxylase (ODC), is a highly regulated protein whose expression is often driven by potent oncoproteins such as MYC.[4][5]
This guide focuses on Eflornithine, also known as α-difluoromethylornithine (DFMO), an irreversible inhibitor of ODC. While the query mentioned "Ethyl L-ornithine dihydrochloride," the extensively researched and clinically relevant compound for this target is Eflornithine, typically administered as its hydrochloride salt.[4][6] Eflornithine functions as an enzyme-activated, irreversible inhibitor, effectively shutting down the production of polyamines and thereby arresting the growth of cancer cells.[6] This document serves as an in-depth technical resource for researchers, clinicians, and drug development professionals, providing a comprehensive overview of Eflornithine's mechanism, preclinical evaluation methodologies, and its evolving role in clinical oncology.
Section 1: The Polyamine Biosynthesis Pathway: A Core Dependency in Cancer
The polyamine pathway is a fundamental metabolic route essential for eukaryotic cell growth. Its dysregulation is a common feature of neoplastic transformation.
Pathway Overview
The synthesis of higher-order polyamines—spermidine and spermine—begins with the amino acid L-ornithine. The process is a tightly controlled enzymatic cascade:
-
Ornithine Decarboxylase (ODC): This is the first and rate-limiting enzyme. It catalyzes the decarboxylation of ornithine to produce putrescine.[7][8]
-
Spermidine and Spermine Synthases: These enzymes sequentially add aminopropyl groups (donated by decarboxylated S-adenosylmethionine, dcSAM) to putrescine to form spermidine, and then to spermidine to form spermine.[7]
Polyamines are positively charged molecules that interact with negatively charged macromolecules like DNA, RNA, and proteins. This interaction is critical for nucleic acid and protein synthesis, chromatin structure maintenance, and the regulation of ion channels, thereby directly supporting the high proliferative rate of cancer cells.[3][7]
ODC: A Proto-Oncogenic Enzyme
ODC's role extends beyond simple metabolism; it is a downstream transcriptional target of the MYC oncogene, which is amplified or overexpressed in many human cancers, including neuroblastoma.[4][5] This direct link between a major oncogenic driver and the polyamine pathway underscores why ODC is a compelling therapeutic target. In normal cells, ODC expression is tightly controlled, but in tumor cells, this regulation is lost, leading to constitutively high levels of ODC and polyamines that sustain malignant growth.[2][9]
Section 2: Eflornithine (DFMO) - A Mechanism-Based Inhibitor
Eflornithine (DFMO) is a structural analog of ornithine that was specifically designed to inhibit ODC. Its efficacy lies in its unique mechanism of action.
Chemical Properties and Mechanism
Eflornithine is a fluoroamino acid that acts as an enzyme-activated, irreversible inhibitor of ODC.[4] This "suicide inhibition" mechanism is highly specific and potent:
-
Binding: DFMO enters the active site of ODC, mimicking the natural substrate, ornithine.
-
Catalytic Activation: The enzyme begins its catalytic process on DFMO. This action, involving the pyridoxal 5'-phosphate (PLP) cofactor, triggers the removal of a fluorine atom.
-
Covalent Adduct Formation: The catalytically activated intermediate then forms a stable, covalent bond with a critical cysteine residue (Cys360) in the ODC active site.[10]
-
Irreversible Inactivation: This covalent adduct permanently inactivates the enzyme. The cell must synthesize new ODC protein to restore the pathway.
The downstream consequence of ODC inactivation is the rapid depletion of intracellular putrescine and spermidine pools. This polyamine depletion induces a cytostatic effect, halting cell cycle progression, and can ultimately trigger apoptosis, thereby inhibiting tumor growth.[11][12]
Section 3: Preclinical Evaluation of DFMO - In Vitro Methodologies
In vitro studies are the foundational step for evaluating the anticancer potential of DFMO. They serve to establish dose-response relationships, confirm target engagement, and elucidate the cellular consequences of ODC inhibition in specific cancer types.
Rationale for Experimental Choices
A multi-assay approach is crucial for a robust in vitro assessment.
-
Cell Viability Assays: These are essential for determining the concentration at which DFMO inhibits cell growth (EC50). They provide a broad measure of the compound's antiproliferative effect.
-
ODC Activity Assays: Direct measurement of ODC activity is the definitive method to confirm that DFMO is engaging its intended target within the cancer cell.
-
Polyamine Quantification: Measuring the levels of putrescine, spermidine, and spermine validates that the observed antiproliferative effects are a direct result of polyamine depletion.
Protocol 1: Cell Viability Assay (WST-8 Method)
This colorimetric assay measures the activity of cellular dehydrogenases, which serves as an indicator of metabolically active, viable cells.
-
Objective: To determine the half-maximal effective concentration (EC50) of DFMO.
-
Materials: 96-well cell culture plates, cancer cell lines, complete growth medium, DFMO stock solution, WST-8 reagent (e.g., Cell Counting Kit-8), microplate reader.
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of DFMO in culture medium. Remove the old medium from the wells and add 100 µL of the DFMO-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 72 hours). The long incubation is necessary as DFMO is primarily cytostatic.
-
Reagent Addition: Add 10 µL of WST-8 solution to each well.[13]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color in the control wells changes to orange.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[13]
-
Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized viability against the log of the DFMO concentration and fit a dose-response curve to calculate the EC50 value.
-
Protocol 2: ODC Activity Assay (Radiometric Method)
This assay directly measures the enzymatic activity of ODC by quantifying the release of ¹⁴CO₂ from a radiolabeled substrate.
-
Objective: To confirm target engagement by measuring the inhibition of ODC enzyme activity in cell lysates.
-
Materials: [1-¹⁴C]-L-ornithine, cell lysis buffer, pyridoxal phosphate (PLP), scintillation vials, scintillation fluid, hyamine-impregnated filter paper.
-
Step-by-Step Methodology:
-
Cell Culture and Lysis: Culture cells to ~80% confluency and treat with DFMO for a specified time (e.g., 24 hours). Harvest and lyse the cells in a suitable buffer to prepare a cell-free extract.
-
Reaction Setup: In a sealed vial, incubate the cell lysate with a reaction mixture containing buffer, PLP, and [1-¹⁴C]-L-ornithine. Suspend a filter paper disc impregnated with hyamine hydroxide or NaOH above the reaction mixture to trap the released ¹⁴CO₂.[14]
-
Reaction Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by injecting an acid (e.g., citric or sulfuric acid), which also facilitates the release of all dissolved ¹⁴CO₂ from the solution.[14]
-
CO₂ Trapping: Allow the vials to sit for an additional hour to ensure complete trapping of the ¹⁴CO₂ on the filter paper.[14]
-
Quantification: Transfer the filter paper to a scintillation vial containing scintillation fluid. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate ODC activity as nmol of CO₂ released per hour per mg of protein. Compare the activity in DFMO-treated samples to untreated controls.
-
Section 4: Preclinical Evaluation of DFMO - In Vivo Models
In vivo studies are indispensable for translating in vitro findings into a more complex biological system. These models allow for the assessment of a drug's efficacy, pharmacokinetics, and safety profile.
Rationale for Model Selection
The choice of animal model is critical and depends on the research question.
-
Patient-Derived Xenografts (PDX): These models better recapitulate the heterogeneity of human tumors but are resource-intensive.
-
Genetically Engineered Mouse Models (GEMMs): Models like the Th-MYCN model for neuroblastoma are invaluable as they mimic the genetic drivers of the human disease.[15]
-
Syngeneic Models: These are essential for studying the interplay between the drug and the immune system, a growing area of interest for polyamine depletion strategies.[11]
Protocol 3: Xenograft Tumor Growth Study
-
Objective: To evaluate the anti-tumor efficacy of DFMO in a subcutaneous xenograft model.
-
Materials: Immunocompromised mice (e.g., athymic nude or NSG), cancer cells, Matrigel (optional), calipers, animal-grade DFMO.
-
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) mixed with or without Matrigel into the flank of each mouse.
-
Tumor Establishment: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, DFMO). DFMO has high oral bioavailability and is often administered in the drinking water (e.g., 1-2% w/v).[10][16]
-
Tumor Monitoring: Measure tumor volume with calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²)/2. Monitor animal body weight and overall health as indicators of toxicity.
-
Study Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a fixed duration.
-
Tissue Collection: At the end of the study, euthanize the animals and harvest tumors for downstream analysis (e.g., polyamine levels, western blotting, histology).
-
Data Presentation: Tumor Growth Inhibition
The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between treated and control groups.
| Treatment Group | N | Mean Tumor Volume (mm³) at Day 21 ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 1540 ± 125 | - |
| DFMO (1% in water) | 10 | 616 ± 88 | 60% |
Table 1: Example data summary for an in vivo xenograft study.
Section 5: Clinical Landscape and Future Directions
The preclinical promise of DFMO has translated into clinical success, particularly in neuroblastoma, a childhood cancer often driven by MYCN amplification.
Clinical Success and Regulatory Approval
Clinical trials have demonstrated that DFMO, used as a maintenance therapy after standard treatment, significantly reduces the risk of relapse in high-risk neuroblastoma patients.[17] This led to its landmark approval by the U.S. Food and Drug Administration (FDA) for this indication in December 2023.[17][18] Studies have also shown activity against other cancers, including malignant gliomas.[16][19]
Future Research and Combination Strategies
The field is now moving towards more sophisticated applications of polyamine depletion therapy. The cytostatic nature of DFMO makes it an ideal candidate for combination strategies.
-
Combination with Chemotherapy: By arresting cell growth, polyamine depletion may sensitize rapidly dividing cancer cells to cytotoxic agents.
-
Immunotherapy Synergy: Emerging research indicates that polyamine depletion can remodel the tumor microenvironment, reducing immunosuppression and potentially enhancing the efficacy of immune checkpoint inhibitors.[11]
-
Targeting Polyamine Transport: Cancer cells can compensate for ODC inhibition by importing extracellular polyamines. Combining DFMO with inhibitors of the polyamine transport system presents a logical strategy to achieve a more complete pathway blockade.[11]
-
Chemoprevention: Given its favorable safety profile, DFMO is being actively investigated for its potential to prevent cancer development in high-risk populations, such as those with a history of colorectal adenomas.[12]
Conclusion
Eflornithine (DFMO) represents a successful example of mechanism-based drug design, effectively targeting the fundamental reliance of cancer cells on the polyamine biosynthesis pathway. Its journey from a targeted inhibitor to an FDA-approved therapy for neuroblastoma validates ODC as a critical target in oncology. The future of DFMO in cancer research is bright, with significant potential in combination therapies that exploit metabolic vulnerabilities and modulate the tumor immune microenvironment. This guide provides the foundational knowledge and practical methodologies for researchers to continue exploring and expanding the therapeutic utility of this important anticancer agent.
References
-
National Cancer Institute. (n.d.). Definition of eflornithine hydrochloride. NCI Drug Dictionary. Retrieved from [Link]
-
Orbus Therapeutics. (n.d.). STELLAR Study: Phase 3 Clinical Trial to Evaluate Eflornithine. Retrieved from [Link]
-
Zhang, X., et al. (2020). Ornithine and breast cancer: a matched case–control study. Scientific Reports. Retrieved from [Link]
-
Bandyopadhyay, B., et al. (2020). l-ornithine activates Ca2+ signaling to exert its protective function on human proximal tubular cells. Cell Signal. Retrieved from [Link]
-
Bachmann, A. S., & Levin, V. A. (2025). Eflornithine for treatment of high-risk neuroblastoma. Future Oncology. Retrieved from [Link]
-
Ellsworth, E. L., et al. (2024). Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Kim, J., et al. (2013). Synthesis and Evaluation of Ornithine Decarboxylase Inhibitors with Oxime Moiety and MCF-7 Breast Cancer Cells. Journal of Pharmacognosy & Natural Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Ornithine decarboxylase and its role in cancer. Request PDF. Retrieved from [Link]
-
Hernández-Damián, J., et al. (2016). N-ω-chloroacetyl-L-ornithine has in-vitro activity against cancer cell lines and in-vivo activity against ascitic and solid tumors. Anticancer Drugs. Retrieved from [Link]
-
Steele, V. E. (2016). The Use of Animal Models for Cancer Chemoprevention Drug Development. Current Pharmacology Reports. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]
-
Hayes, C. S., et al. (2022). Polyamine Depletion Strategies in Cancer: Remodeling the Tumor Immune Microenvironment to Enhance Anti-Tumor Responses. Cancers. Retrieved from [Link]
-
Hernández-García, E., et al. (2023). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers in Chemistry. Retrieved from [Link]
-
Wang, Y., et al. (2020). Polyamines and related signaling pathways in cancer. Cancer Letters. Retrieved from [Link]
-
Auvinen, M. (2005). Role of ornithine decarboxylase in epidermal tumorigenesis. Cancer Research. Retrieved from [Link]
-
Wu, H., & Min, J. (2017). Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane. Scientific Reports. Retrieved from [Link]
-
Levin, V. A., & Bachmann, A. S. (2018). Clinical importance of eflornithine (α-difluoromethylornithine) for the treatment of malignant gliomas. Future Oncology. Retrieved from [Link]
-
AACR Journals. (2025). Dietary Polyamine Depletion Translationally Rewires Neuroblastoma. Retrieved from [Link]
-
Children's Cancer and Leukaemia Group. (2024). Eflornithine (DFMO) in the treatment of high-risk neuroblastoma patients. Retrieved from [Link]
-
Parra-Cid, T., et al. (1993). Simple and rapid enzymatic assay of ornithine decarboxylase activity. Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]
-
Clifford, A., et al. (1995). Role of Ornithine Decarboxylase in Epidermal Tumorigenesis. Cancer Research. Retrieved from [Link]
-
Koomson, A. M., et al. (2020). Inhibition of the polyamine synthesis enzyme ornithine decarboxylase sensitizes triple-negative breast cancer cells to cytotoxic chemotherapy. Journal of Biological Chemistry. Retrieved from [Link]
-
Pariza, M. W., et al. (1983). Ornithine decarboxylase as an early indicator of in vitro hepatocyte DNA synthesis. Carcinogenesis. Retrieved from [Link]
-
Devereux, W., et al. (2022). Expanded Potential of the Polyamine Analogue SBP-101 (Diethyl Dihydroxyhomospermine) as a Modulator of Polyamine Metabolism and Cancer Therapeutic. International Journal of Molecular Sciences. Retrieved from [Link]
-
ASCO Publications. (2025). A phase 2 randomized study of chemoimmunotherapy with or without eflornithine (DFMO) in relapsed/refractory neuroblastoma: A Children's Oncology Group (COG) report. Retrieved from [Link]
-
Li, Y., et al. (2025). Polyamine metabolism and anti-tumor immunity. Frontiers in Immunology. Retrieved from [Link]
-
Aslantürk, Ö. S. (2018). Guidelines for cell viability assays. ResearchGate. Retrieved from [Link]
-
Ruiz-García, E., et al. (2025). Ornithine decarboxylase and its role in cancer. Frontiers in Oncology. Retrieved from [Link]
-
Ellsworth, E. L., et al. (2025). Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Michigan State University. (2024). Bachmann's pioneering DFMO research leads to FDA-approved lifesaving cancer drug. Retrieved from [Link]
-
Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]
-
Liofilchem. (n.d.). ORNITHINE DECARBOXYLASE BROTH. Retrieved from [Link]
-
Lee, J. S., et al. (2023). Ornithine aminotransferase supports polyamine synthesis in pancreatic cancer. Nature. Retrieved from [Link]
-
Pegg, A. E. (2013). Polyamine metabolism and cancer: treatments, challenges and opportunities. Journal of the National Cancer Institute. Retrieved from [Link]
-
Li, X., et al. (2022). Heterologous expression and activity verification of ornithine decarboxylase from a wild strain of Shewanella xiamenensis. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
-
O'Brien, T. G., et al. (1997). Ornithine Decarboxylase Overexpression Is a Sufficient Condition for Tumor Promotion in Mouse Skin. Cancer Research. Retrieved from [Link]
-
Li, H., et al. (2023). Eflornithine for chemoprevention in the high-risk population of colorectal cancer: a systematic review and meta-analysis with trial sequential analysis. Frontiers in Pharmacology. Retrieved from [Link]
-
Adan, A., et al. (2016). Guidelines for cell viability assays. Istanbul Technical University. Retrieved from [Link]
-
Wikipedia. (n.d.). Ornithine decarboxylase. Retrieved from [Link]
-
Gerner, E. W., & Meyskens, F. L. Jr. (2004). Polyamines and cancer: Implications for chemoprevention and chemotherapy. Nature Reviews Cancer. Retrieved from [Link]
-
Chen, C., et al. (2019). Poly(l-Ornithine)-Based Polymeric Micelles as pH-Responsive Macromolecular Anticancer Agents. Polymers. Retrieved from [Link]
-
Li, J., et al. (2024). Activation of polyamine catabolism promotes glutamine metabolism and creates a targetable vulnerability in lung cancer. PNAS. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Role of ornithine decarboxylase in epidermal tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyamines and cancer: Implications for chemoprevention and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eflornithine for treatment of high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ornithine decarboxylase and its role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Polyamines and related signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ornithine decarboxylase - Wikipedia [en.wikipedia.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Polyamine Depletion Strategies in Cancer: Remodeling the Tumor Immune Microenvironment to Enhance Anti-Tumor Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Eflornithine for chemoprevention in the high-risk population of colorectal cancer: a systematic review and meta-analysis with trial sequential analysis [frontiersin.org]
- 13. dojindo.com [dojindo.com]
- 14. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Clinical importance of eflornithine (α-difluoromethylornithine) for the treatment of malignant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cclg.org.uk [cclg.org.uk]
- 18. DFMO, the lifesaving cancer drug- MSU Innovation Center [innovationcenter.msu.edu]
- 19. abta.org [abta.org]
An In-Depth Technical Guide to the Bioavailability of Ethyl L-ornithine Dihydrochloride: From Physicochemical Properties to In Vivo Pharmacokinetics
Executive Summary: Ethyl L-ornithine dihydrochloride is a salt form of an ethyl ester prodrug of the non-proteinogenic amino acid L-ornithine. The prodrug approach is a well-established strategy in drug development to overcome limitations of a parent molecule, such as poor oral absorption or instability[1][2][3]. By masking the polar carboxyl group of L-ornithine with a lipophilic ethyl ester, Ethyl L-ornithine is designed for enhanced membrane permeability and, consequently, improved oral bioavailability[4][5][6]. This guide provides a comprehensive technical overview for researchers and drug development professionals on the methodologies required to thoroughly characterize the bioavailability of Ethyl L-ornithine dihydrochloride. It details the logical progression from fundamental physicochemical analysis to preclinical in vitro and in vivo pharmacokinetic studies, emphasizing the rationale behind experimental choices and adherence to regulatory standards.
Introduction: The Rationale for an Ethyl L-ornithine Prodrug
L-Ornithine: Therapeutic Potential and Pharmacokinetic Challenges
L-Ornithine is a key intermediate in the urea cycle, a critical metabolic pathway for the detoxification of ammonia in the liver[7][8][9][10]. Its therapeutic applications are explored in conditions like hepatic encephalopathy, where it aids in reducing toxic ammonia levels[4][8][10]. It also serves as a precursor for the synthesis of polyamines, which are vital for cell proliferation and tissue repair[4][7]. However, as a hydrophilic amino acid, L-ornithine itself exhibits high water solubility due to its polar amino and carboxyl groups, which can limit its passive diffusion across the lipid-rich membranes of the intestinal epithelium[7]. This presents a challenge for achieving optimal therapeutic concentrations via oral administration.
The Prodrug Strategy: Enhancing Delivery via Esterification
To overcome the permeability limitations of L-ornithine, an ethyl ester prodrug strategy is employed. Prodrugs are inactive derivatives that convert in vivo to the active parent drug[1][2]. Esterification masks the polar carboxyl group of L-ornithine, increasing its lipophilicity. This modification is designed to enhance its ability to cross the intestinal membrane[3][5][6]. Following absorption, ubiquitous esterase enzymes in the intestinal wall, blood, and liver are expected to hydrolyze the ester bond, releasing the active L-ornithine into systemic circulation[5][6][11]. The dihydrochloride salt form enhances the stability and solubility of the prodrug molecule for formulation purposes[4][12].
Defining Bioavailability: Key Pharmacokinetic Concepts
Oral bioavailability (F) is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. It is a critical parameter in drug development, determining the dosage required to achieve therapeutic effect. Key pharmacokinetic (PK) parameters used to define bioavailability include:
-
AUC (Area Under the Curve): The total drug exposure over time.
-
Cmax (Maximum Concentration): The highest concentration of the drug in the blood.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
Physicochemical Characterization and its Impact on Absorption
A thorough understanding of the physicochemical properties of Ethyl L-ornithine dihydrochloride is the foundation for predicting its behavior in vivo.
-
Chemical Structure: The molecule consists of L-ornithine with its carboxyl group esterified with ethanol and is formulated as a dihydrochloride salt[4][12].
-
Solubility: The salt form is expected to have good aqueous solubility, which is crucial for dissolution in the gastrointestinal fluids. The solubility of the parent L-ornithine hydrochloride in PBS (pH 7.2) is approximately 10 mg/mL[13].
-
Lipophilicity (LogP/LogD): The ethyl ester group increases lipophilicity compared to L-ornithine. This property is a key determinant of passive membrane permeability.
-
Stability: The stability of the ester bond must be evaluated at different pH values (simulating the stomach and intestine) and in the presence of esterase enzymes to understand its conversion kinetics.
| Property | Description | Predicted Impact on Bioavailability |
| Molecular Formula | C7H16N2O2·2HCl[4] | Influences molecular weight and absorption characteristics. |
| Molecular Weight | 233.19 g/mol [4][12] | Within the typical range for small molecule oral drugs. |
| Appearance | Snow white, hygroscopic solid[4] | Important for handling, storage, and formulation. |
| Aqueous Solubility | High (as a dihydrochloride salt) | Facilitates dissolution in the GI tract, a prerequisite for absorption. |
| Lipophilicity | Increased relative to L-ornithine | Designed to enhance passive diffusion across the intestinal epithelium. |
| Chemical Stability | Ester linkage is susceptible to hydrolysis | Must be stable enough in the GI tract to be absorbed intact but labile enough for enzymatic cleavage post-absorption. |
Preclinical Assessment of Intestinal Permeability: In Vitro Models
In vitro models are essential for the early assessment of a drug candidate's potential for oral absorption, providing a mechanistic understanding of its transport across the intestinal barrier.
The Caco-2 Cell Monolayer Model
The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption[14][]. Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key transporters, mimicking the intestinal barrier[14][].
Causality of Model Selection
The Caco-2 model is chosen because it can assess both passive diffusion and active transport mechanisms, including the potential for efflux by transporters like P-glycoprotein (P-gp)[]. A bidirectional assay, measuring permeability from the apical (AP) to basolateral (BL) side and vice-versa, is crucial. A higher BL-to-AP permeability compared to AP-to-BL suggests the compound is a substrate for an efflux transporter. For Ethyl L-ornithine, the primary goal is to measure its AP-to-BL permeability to predict its absorption rate.
Protocol 1: Bidirectional Caco-2 Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of Ethyl L-ornithine dihydrochloride and identify if it is a substrate of efflux transporters.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in transwell plates and cultured for 21-25 days to allow for full differentiation and formation of a confluent monolayer[16]. The culture medium is typically replaced every other day[16].
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified before each experiment by measuring the Transepithelial Electrical Resistance (TEER).
-
Transport Buffer Preparation: A transport buffer, such as Hank's Balanced Salt Solution (HBSS) buffered with HEPES, is used. The pH is adjusted to 6.5 for the apical side and 7.4 for the basolateral side to mimic physiological conditions[16].
-
Assay Procedure:
-
The test compound (e.g., 10 µM Ethyl L-ornithine) is added to the donor compartment (either apical for A-B transport or basolateral for B-A transport)[16][17].
-
The plates are incubated at 37°C with gentle shaking[16].
-
Samples are collected from the receiver compartment at specific time points (e.g., 30, 60, 90, 120 minutes)[17].
-
Samples are also taken from the donor compartment at the beginning and end of the experiment to calculate mass balance and recovery.
-
-
Sample Analysis: The concentration of Ethyl L-ornithine and potentially L-ornithine (to check for cellular metabolism) in the samples is quantified using a validated LC-MS/MS method[14][17].
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.
Caption: Experimental Timeline for an In Vivo PK Study.
Hypothetical Pharmacokinetic Data
| Parameter | Ethyl L-ornithine (Prodrug) | L-ornithine (Parent) |
| Dose Route | PO (10 mg/kg) | PO (10 mg/kg) |
| Cmax (ng/mL) | 150 | 850 |
| Tmax (hr) | 0.5 | 1.0 |
| AUC (ng*hr/mL) | 220 | 3400 |
| Absolute F (%) | ~65% (Calculated for L-ornithine exposure) | N/A |
This table presents hypothetical data for illustrative purposes. The data would suggest rapid absorption and conversion of the prodrug, leading to significant systemic exposure to the active L-ornithine.
Bioanalytical Methodology: Accurate Quantification
Reliable bioanalytical methods are the cornerstone of any pharmacokinetic study.
Method of Choice: LC-MS/MS
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in complex biological matrices like plasma.[18][19][20] It offers superior sensitivity, selectivity, and speed. A method for analyzing Ethyl L-ornithine dihydrochloride by reverse-phase HPLC has been described, which can be adapted for MS compatibility by using formic acid in the mobile phase.[21]
Self-Validating Systems: Adherence to Regulatory Guidelines
The bioanalytical method must be fully validated according to regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA).[18][22][23][24][25] Validation ensures the method is reliable and reproducible. Key validation parameters include:
-
Selectivity and Specificity
-
Accuracy and Precision
-
Calibration Curve (Linearity and Range)
-
Lower Limit of Quantification (LLOQ)
-
Matrix Effects
-
Stability (Freeze-thaw, bench-top, long-term)
Metabolic Fate: The Conversion Pathway to L-Ornithine
The Role of Carboxylesterases
The bioconversion of the Ethyl L-ornithine prodrug to L-ornithine is presumed to be mediated by carboxylesterases.[5][11] These enzymes are abundant in the intestine, liver, and blood, facilitating the hydrolysis of the ester bond.[26] This rapid, efficient conversion is crucial for the prodrug's efficacy.[6]
Caption: Proposed Metabolic Pathway of Ethyl L-ornithine.
Conclusion and Future Perspectives
The systematic evaluation of Ethyl L-ornithine dihydrochloride's bioavailability is a multi-faceted process that integrates physicochemical analysis with robust in vitro and in vivo studies. The data generated from the described workflows will build a comprehensive pharmacokinetic profile, establishing the efficiency of the prodrug strategy. This profile is essential for determining its therapeutic potential and for designing subsequent non-clinical safety studies and, ultimately, clinical trials in humans. A thorough understanding of the exposure of both the prodrug and the active L-ornithine is paramount for a successful drug development program.
References
-
Kircheis, G., et al. (2019). Pharmacokinetics of l-ornithine l-aspartate (LOLA) in patients with.... ResearchGate. [Link]
-
Kircheis, G., et al. (2019). Pharmacokinetic and Pharmacodynamic Properties of l-Ornithine l-Aspartate (LOLA) in Hepatic Encephalopathy. Drugs, 79(Suppl 1), 23–29. [Link]
-
Bienta. Permeability Assay on Caco-2 Cells. [Link]
-
SIELC Technologies. (2018). Ethyl L-ornithine dihydrochloride. [Link]
-
Gisterek, I., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2513. [Link]
-
Aliri Bioanalysis. Validation and application of an LC/MS method for the measurement of ornithine carbamoyltransferase enzymatic activity levels in. [Link]
-
SHANGHAI PASSIONO INTERNATIONAL CO.,LTD. L-Ornithine Ester Ethyl HCL. [Link]
-
ResearchGate. (2005). Pharmacokinetics and bioavailability study of L-ornithine-L-aspartate in healthy volunteers - A comparative study of two oral formulations. [Link]
-
PubChem. Ethyl L-ornithine dihydrochloride. [Link]
-
Amaro, M., et al. (2018). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. Molecules, 23(3), 633. [Link]
-
U.S. Food and Drug Administration. (2020). Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. [Link]
-
Teerlink, T., et al. (2009). Identification and quantification of the atypical metabolite ornithine-lactam in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Journal of Chromatography B, 877(24), 2469-2473. [Link]
-
Gil, E. C., et al. (2016). Modern Prodrug Design for Targeted Oral Drug Delivery. Pharmaceutics, 8(1), 1. [Link]
-
Rautio, J., et al. (2008). Prodrugs: Design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. [Link]
-
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]
-
U.S. Food and Drug Administration. Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. [Link]
-
ResearchGate. Esterase enzyme hydrolysis of ester group linkage prodrug to produce parent drug. [Link]
-
Teerlink, T., et al. (2009). Identification and quantification of the atypical metabolite ornithine-lactam in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS). ResearchGate. [Link]
-
Zhou, G. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. [Link]
-
Gustafson, D. (2021). Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design. YouTube. [Link]
-
Kircheis, G., et al. (2019). Pharmacokinetic and Pharmacodynamic Properties of L-Ornithine L-Aspartate (LOLA) in Hepatic Encephalopathy. Drugs, 79(Suppl 1), 23–29. [Link]
-
Josan, J. S., et al. (2013). Interspecies Differences in the Metabolism of a Multi-Ester Prodrug by Carboxylesterases. Drug Metabolism and Disposition, 41(5), 1079–1087. [Link]
-
Walsh Medical Media. In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. [Link]
-
Kircheis, G., et al. (2019). Pharmacokinetic and Pharmacodynamic Properties of l-Ornithine l-Aspartate (LOLA) in Hepatic Encephalopathy. Semantic Scholar. [Link]
-
Cell and Gene. (2025). LC/MS Method For The Measurement Of Ornithine Carbamoyl Transferase Enzymatic Activity Levels In Human Plasma. [Link]
-
Nicastro, R., et al. (2024). Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way. International Journal of Molecular Sciences, 25(11), 6263. [Link]
-
Halazy, S. (2014). Prodrug Design to Improve Pharmacokinetic and Drug Delivery Properties: Challenges to the Discovery Scientists. Current Topics in Medicinal Chemistry, 14(20), 2265-2283. [Link]
-
U.S. Food and Drug Administration. (2024). Bioavailability Studies Submitted in NDAs or INDs – General Considerations. [Link]
-
ECA Academy. FDA Guidance for Industry: Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs - General Considerations. [Link]
-
Bicker, W., et al. (2007). Determination of Ornithine in Human Plasma by Hydrophilic Interaction Chromatography-Tandem Mass Spectrometry. Journal of Chromatography B, 856(1-2), 17-24. [Link]
-
FDA Law Blog. (2014). FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. [Link]
Sources
- 1. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 7. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pharmacokinetic and Pharmacodynamic Properties of L-Ornithine L-Aspartate (LOLA) in Hepatic Encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ethyl L-ornithine dihydrochloride | C7H18Cl2N2O2 | CID 44151258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 16. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. enamine.net [enamine.net]
- 18. Identification and quantification of the atypical metabolite ornithine-lactam in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Determination of ornithine in human plasma by hydrophilic interaction chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ethyl L-ornithine dihydrochloride | SIELC Technologies [sielc.com]
- 22. fda.gov [fda.gov]
- 23. fda.gov [fda.gov]
- 24. fda.gov [fda.gov]
- 25. FDA Guidance for Industry: Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs - General Considerations - ECA Academy [gmp-compliance.org]
- 26. cdr.lib.unc.edu [cdr.lib.unc.edu]
Methodological & Application
Application Notes & Protocols: Utilizing Ethyl L-ornithine Dihydrochloride in Cell Culture for Modulating Polyamine Metabolism
Introduction
Ethyl L-ornithine dihydrochloride is the ethyl ester form of the non-proteinogenic amino acid L-ornithine, supplied as a stable dihydrochloride salt.[1][2] L-ornithine is a pivotal molecule in cellular metabolism, primarily recognized for its role in the urea cycle for ammonia detoxification and as the direct precursor for the biosynthesis of polyamines.[3][4] Polyamines—such as putrescine, spermidine, and spermine—are ubiquitous polycations essential for a multitude of cellular processes including cell proliferation, differentiation, gene regulation, and protein synthesis.[5][6] The synthesis of polyamines is tightly regulated, with the enzyme ornithine decarboxylase (ODC) catalyzing the first and rate-limiting step: the conversion of ornithine to putrescine.[7][8] Given that ODC is frequently overexpressed in cancer and other hyperproliferative states, it has become a significant target for therapeutic intervention.[9][10]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ethyl L-ornithine dihydrochloride in cell culture experiments. We will explore its application as both a supplement to support cell growth and as a tool to investigate the dynamics of the polyamine synthesis pathway, particularly in the context of cancer research and developmental biology. The ethyl ester modification may influence its bioavailability and transport into the cell, offering a potentially different kinetic profile compared to L-ornithine.[1][11]
Part 1: The Polyamine Synthesis Pathway - Mechanism of Action
Understanding the biochemical context is crucial for designing meaningful experiments. L-ornithine is the substrate for ODC, which is the gateway to polyamine synthesis.
The conversion of ornithine to putrescine by ODC is the committed step in this pathway.[7] Putrescine is subsequently converted to spermidine and then spermine through the action of spermidine synthase and spermine synthase, respectively. These higher polyamines are critical for stabilizing nucleic acids, regulating protein synthesis, and modulating ion channels.[6]
The intracellular concentration of polyamines is meticulously controlled through biosynthesis, catabolism, and transport.[12] In hyperproliferative cells, such as many cancer cell lines, the demand for polyamines is high, often driven by oncogenes like c-Myc which upregulate ODC expression.[10] This dependency makes the polyamine pathway an attractive target for anti-cancer therapies. The most well-characterized inhibitor of ODC is α-difluoromethylornithine (DFMO), also known as eflornithine, an irreversible inhibitor that has been investigated in numerous clinical trials.[8][9][13]
Below is a diagram illustrating the central role of L-ornithine and ODC in the polyamine synthesis pathway.
Caption: The Polyamine Synthesis Pathway.
Part 2: Experimental Applications & Protocols
Ethyl L-ornithine dihydrochloride can be employed in cell culture in two primary contexts: as a nutritional supplement and as a modulator of polyamine metabolism in conjunction with pathway inhibitors.
Application 1: Supplementation to Support or Enhance Cell Growth
Rationale: Certain cell lines or specific media formulations may have limited L-ornithine, making it a rate-limiting factor for optimal growth. Supplementing with Ethyl L-ornithine dihydrochloride can provide a readily available source of L-ornithine. This is particularly relevant for CHO cells used in biotherapeutics production and for primary human hepatocytes.
Protocol: General Supplementation for Cell Growth Assay
-
Reagent Preparation:
-
Prepare a sterile stock solution of Ethyl L-ornithine dihydrochloride (e.g., 100 mM) in cell culture-grade water or PBS.
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
Store aliquots at -20°C. L-ornithine solutions are stable at -20°C for up to a year and at -80°C for up to two years.[14]
-
-
Cell Seeding:
-
Seed cells (e.g., CHO-K1, HepG2) in a 96-well plate at a density of 2,000-5,000 cells per well in their standard growth medium (e.g., DMEM, F-12).
-
Allow cells to attach overnight.
-
-
Treatment:
-
The next day, replace the medium with a fresh medium containing various concentrations of Ethyl L-ornithine dihydrochloride (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM).
-
Include a vehicle control (medium with an equivalent volume of the solvent used for the stock solution).
-
-
Incubation and Analysis:
-
Incubate the plate for 24, 48, and 72 hours.
-
At each time point, assess cell proliferation using a standard method such as the MTT, XTT, or CyQUANT assay.
-
Measure the absorbance or fluorescence according to the manufacturer's protocol.
-
-
Data Interpretation:
-
Plot cell viability/proliferation against the concentration of Ethyl L-ornithine dihydrochloride.
-
An increase in proliferation compared to the control would indicate that L-ornithine was limiting and that the supplement is enhancing growth.
-
Application 2: Investigating Polyamine Pathway Dynamics with ODC Inhibitors
Rationale: This advanced application uses Ethyl L-ornithine dihydrochloride to probe the effects of ODC inhibition. By providing an excess of substrate (L-ornithine from the ethyl ester), one can potentially observe competitive effects against ODC inhibitors or rescue a phenotype induced by ODC inhibition. This is a classic experimental design used to validate the on-target effects of an enzyme inhibitor.[15]
Protocol: Rescue Experiment in DFMO-Treated Cancer Cells
This protocol is designed to determine if the anti-proliferative effects of the ODC inhibitor DFMO can be reversed by supplementation with Ethyl L-ornithine dihydrochloride.
-
Reagent Preparation:
-
Prepare a sterile 1 M stock solution of DFMO in cell culture-grade water and filter-sterilize.
-
Prepare a sterile 100 mM stock solution of Ethyl L-ornithine dihydrochloride as described previously.
-
-
Cell Seeding:
-
Seed a cancer cell line known to be sensitive to DFMO (e.g., neuroblastoma, colon cancer cell lines) in 6-well plates at a density that allows for several days of growth without reaching confluence.[16]
-
-
Experimental Groups:
-
Control: Standard growth medium.
-
DFMO only: Medium containing an effective concentration of DFMO (typically 1-5 mM for in vitro studies).[15]
-
Ethyl L-ornithine only: Medium containing a high concentration of Ethyl L-ornithine dihydrochloride (e.g., 5 mM).
-
Rescue Group (DFMO + Ethyl L-ornithine): Medium containing both DFMO and Ethyl L-ornithine dihydrochloride.
-
-
Treatment and Incubation:
-
Treat the cells with the respective media combinations and incubate for 72 hours.
-
-
Endpoint Analysis:
-
Cell Proliferation: At the end of the incubation, harvest the cells by trypsinization and count them using a hemocytometer or an automated cell counter.
-
Western Blot Analysis (Optional but Recommended): Analyze protein levels of key markers. A decrease in MYCN protein levels upon DFMO treatment has been reported and could be a valuable readout.[15]
-
Polyamine Quantification (Advanced): For a definitive mechanistic link, intracellular polyamine levels can be measured by HPLC or mass spectrometry. DFMO treatment should decrease putrescine and spermidine levels, and this effect should be partially or fully reversed in the rescue group.[15]
-
Expected Outcomes & Interpretation:
| Experimental Group | Expected Cell Proliferation | Rationale |
| Control | Normal | Baseline growth rate. |
| DFMO Only | Significantly Reduced | Inhibition of ODC depletes polyamines essential for proliferation.[16] |
| Ethyl L-ornithine Only | Normal or Slightly Increased | Supplementing the substrate may support or slightly enhance growth. |
| Rescue Group | Partially or Fully Restored | Exogenous ornithine competes with DFMO for ODC binding or bypasses the need for endogenous ornithine synthesis, restoring polyamine pools and proliferation.[15] |
The workflow for this type of experiment can be visualized as follows:
Caption: Workflow for a DFMO rescue experiment.
Part 3: Trustworthiness and Self-Validation
To ensure the validity of your results, consider the following controls and validation steps in your experimental design:
-
Dose-Response Curves: Always perform a dose-response experiment for both Ethyl L-ornithine dihydrochloride and any inhibitor (like DFMO) to determine the optimal concentrations for your specific cell line.
-
Positive Controls for Rescue: In rescue experiments, a more direct positive control is to add back the downstream products of the inhibited enzyme. For DFMO, supplementing with putrescine (e.g., 10 µM) should robustly rescue the anti-proliferative effect and confirms that the observed effect is due to polyamine depletion.[15]
-
Cell Line Specificity: The metabolic state and dependencies of cell lines vary. Test the effects of Ethyl L-ornithine dihydrochloride on multiple cell lines (e.g., a cancer line with high ODC expression vs. a non-cancerous line) to understand the context-dependency of your findings.
-
Purity of Reagents: Ensure the purity of Ethyl L-ornithine dihydrochloride. Analytical methods like HPLC can be used for verification.[2]
By incorporating these measures, the experimental system becomes self-validating, providing confidence that the observed effects are specifically due to the modulation of the polyamine synthesis pathway.
References
-
GlobalRx. (n.d.). L-Ornithine Hydrochloride Powder for Compounding: Clinical Profile. Retrieved from [Link]
-
Chem-Impex. (n.d.). L-Ornithine ethyl ester dihydrochloride. Retrieved from [Link]
-
ChemBK. (n.d.). L-ornithine hcl cell culture tested. Retrieved from [Link]
-
SIELC Technologies. (2018). Ethyl L-ornithine dihydrochloride. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Science of L-Ornithine HCl: Supporting Energy Metabolism and Urea Cycle. Retrieved from [Link]
-
Wu, G., et al. (2020). The rational discovery of multipurpose inhibitors of the ornithine decarboxylase. The FASEB Journal, 34(10), 13683-13703. Retrieved from [Link]
-
Madu, C. O., & Lu, Y. (2025). Eflornithine for treatment of high-risk neuroblastoma. Cellular and Molecular Life Sciences, 82(6), 235. Retrieved from [Link]
-
Mountainside Medical. (2025). Unlocking the Potential of L-Ornithine Hydrochloride USP Understanding Active Pharmaceutical Ingredients. Retrieved from [Link]
- Google Patents. (n.d.). CN1590367A - Preparation method of L-ornithine hydrochloride.
-
Longdom Publishing. (n.d.). Synthesis and Evaluation of Ornithine Decarboxylase Inhibitors with Oxime Moiety and MCF-7 Breast Cancer Cells. Retrieved from [Link]
-
Zahedi, K., et al. (2021). The role of polyamine metabolism in cellular function and physiology. American Journal of Physiology-Cell Physiology, 321(4), C639-C653. Retrieved from [Link]
-
Burrell, A., et al. (2020). Polyamine-controlled proliferation and protein biosynthesis are independent determinants of hair follicle stem cell fate. bioRxiv. Retrieved from [Link]
-
Frontiers. (n.d.). Dual Inhibition of Ornithine Decarboxylase and A1 Adenosine Receptor Efficiently Suppresses Breast Tumor Cells. Retrieved from [Link]
-
Razi, M., et al. (2018). DFMO/eflornithine inhibits migration and invasion downstream of MYCN and involves p27Kip1 activity in neuroblastoma. Oncotarget, 9(46), 27956–27972. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The involvement of polyamine uptake and synthesis pathways in the proliferation of neonatal astrocytes. Retrieved from [Link]
-
Bassiri, H. (n.d.). Translational development of difluoromethylornithine (DFMO) for the treatment of neuroblastoma. Retrieved from [Link]
-
Morales-Lázaro, S. L., et al. (2025). Ornithine decarboxylase and its role in cancer. Archives of Biochemistry and Biophysics, 761, 110321. Retrieved from [Link]
-
MDPI. (n.d.). Polyamine Metabolism and Functions: Key Roles in Cellular Health and Disease. Retrieved from [Link]
-
YouTube. (2020). Polyamine metabolism in the regulation of T cell lineage fidelity and function by Dr. Erika Pearce. Retrieved from [Link]
-
MDPI. (n.d.). Alpha-Difluoromethylornithine, an Irreversible Inhibitor of Polyamine Biosynthesis, as a Therapeutic Strategy against Hyperproliferative and Infectious Diseases. Retrieved from [Link]
-
FDA. (2023). Eflornithine (DFMO) for patients with high-risk neuroblastoma who have completed multiagent, multimodality therapy. Retrieved from [Link]
Sources
- 1. CAS 84772-29-2: L-Ornithine, ethyl ester, hydrochloride (1… [cymitquimica.com]
- 2. Ethyl L-ornithine dihydrochloride | SIELC Technologies [sielc.com]
- 3. Articles [globalrx.com]
- 4. nbinno.com [nbinno.com]
- 5. The role of polyamine metabolism in cellular function and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The rational discovery of multipurpose inhibitors of the ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eflornithine for treatment of high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Dual Inhibition of Ornithine Decarboxylase and A1 Adenosine Receptor Efficiently Suppresses Breast Tumor Cells [frontiersin.org]
- 10. Ornithine decarboxylase and its role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. youtube.com [youtube.com]
- 13. longdom.org [longdom.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. DFMO/eflornithine inhibits migration and invasion downstream of MYCN and involves p27Kip1 activity in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Ethyl L-ornithine Dihydrochloride (Eflornithine/DFMO) in Preclinical Animal Models of Cancer
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ethyl L-ornithine dihydrochloride, commonly known as Eflornithine or DFMO, in preclinical animal models of cancer. This document offers in-depth scientific background, detailed experimental protocols, and critical insights into the effective design and execution of in vivo studies investigating this promising anti-cancer agent.
Scientific Foundation: Understanding Eflornithine's Mechanism of Action
Eflornithine is a specific and irreversible inhibitor of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the polyamine biosynthesis pathway.[1] Polyamines, including putrescine, spermidine, and spermine, are polycationic molecules essential for cell growth, proliferation, and differentiation.[2] In cancer cells, the polyamine pathway is often dysregulated, with elevated ODC activity and polyamine levels contributing to neoplastic transformation and tumor progression.[2][3]
The oncogene MYCN, a key driver in neuroblastoma, directly upregulates ODC expression, making Eflornithine a targeted therapeutic strategy for MYCN-amplified tumors.[4] By irreversibly binding to ODC, Eflornithine depletes intracellular polyamine pools, leading to cytostatic effects and the inhibition of tumor growth.[1][5] This targeted mechanism of action has led to its recent FDA approval for reducing the risk of relapse in high-risk neuroblastoma patients.[6][7][8][9]
Caption: The Polyamine Biosynthesis Pathway and the inhibitory action of Eflornithine on Ornithine Decarboxylase (ODC).
Preclinical Animal Models for Eflornithine Evaluation
The selection of an appropriate animal model is critical for the successful preclinical evaluation of Eflornithine. The choice of model should be guided by the specific cancer type under investigation and the experimental questions being addressed.
Neuroblastoma Models
Given the clinical indication of Eflornithine for high-risk neuroblastoma, several well-established mouse models are available.
-
Genetically Engineered Mouse Models (GEMMs): The TH-MYCN transgenic mouse model, which overexpresses the human MYCN oncogene in the neural crest, faithfully recapitulates the development of neuroblastoma.[4] This model is particularly relevant for studying the efficacy of Eflornithine in a tumor microenvironment that closely mimics human disease.
-
Xenograft Models: These models involve the subcutaneous or orthotopic implantation of human neuroblastoma cell lines into immunodeficient mice (e.g., athymic nude or NSG mice). A wide range of neuroblastoma cell lines with varying genetic backgrounds (e.g., MYCN-amplified vs. non-amplified) can be utilized to assess the broader applicability of Eflornithine.[10]
Glioma Models
Eflornithine has also shown promise in the treatment of malignant gliomas.
-
Rat Xenograft Models: The intracranial implantation of human glioma cell lines (e.g., U-87 MG, GS2) into athymic rats allows for the evaluation of Eflornithine's ability to cross the blood-brain barrier and inhibit tumor growth in the central nervous system.[11]
Other Cancer Models
Preclinical studies have also explored the potential of Eflornithine in other cancers, including pancreatic and breast cancer.[3] The selection of appropriate cell lines and animal models for these cancers should be based on their ODC expression and polyamine dependency.
Dosing and Administration of Eflornithine in Animal Models
The route of administration and dosing regimen for Eflornithine in preclinical studies should be carefully considered to achieve clinically relevant exposures.
| Animal Model | Cancer Type | Route of Administration | Dosing Regimen | Reference(s) |
| Mouse | Neuroblastoma | Drinking Water | 1% - 2% (w/v) ad libitum | [2][4] |
| Mouse | Neuroblastoma | Oral Gavage | Varies, often in combination with other agents | [10] |
| Rat | Glioma | Oral Gavage | 1.8 g/m² on a cyclical schedule | [12] |
| Mouse | Pancreatic Cancer | Diet | 0.1% - 0.2% (w/w) | [3] |
Note: Doses in animal models are often higher than human equivalent doses to account for differences in metabolism and pharmacokinetics.[4] It is recommended to perform pilot pharmacokinetic studies to determine the optimal dosing regimen for the specific animal model and experimental setup.
Step-by-Step Experimental Protocols
The following protocols provide a framework for conducting in vivo efficacy studies with Eflornithine. These should be adapted and optimized based on the specific research objectives and institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Efficacy of Eflornithine in a Neuroblastoma Xenograft Model
Objective: To evaluate the anti-tumor efficacy of Eflornithine as a single agent in a subcutaneous neuroblastoma xenograft mouse model.
Materials:
-
Human neuroblastoma cell line (e.g., SK-N-BE(2) - MYCN-amplified)
-
6-8 week old female athymic nude mice
-
Ethyl L-ornithine dihydrochloride (Eflornithine/DFMO)
-
Vehicle control (e.g., sterile water or saline)
-
Matrigel (optional)
-
Calipers
-
Animal balance
Procedure:
-
Cell Culture and Implantation:
-
Culture neuroblastoma cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS or media at a concentration of 1-5 x 10⁷ cells/mL. Matrigel can be mixed 1:1 with the cell suspension to improve tumor take rate.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth at least twice weekly using calipers.
-
Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
-
Treatment Initiation:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Oral Gavage: Prepare Eflornithine solution in the vehicle at the desired concentration. Administer a defined volume (e.g., 100-200 µL) daily via oral gavage. The control group receives the vehicle alone.
-
Drinking Water: Prepare a 1% or 2% (w/v) solution of Eflornithine in the drinking water. The control group receives regular drinking water. Ensure fresh solutions are provided regularly.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight at least twice weekly.
-
The primary efficacy endpoint is often tumor growth inhibition.
-
A secondary endpoint can be overall survival.
-
-
Study Termination and Tissue Collection:
-
Euthanize mice when tumors reach the maximum allowable size as per IACUC guidelines, or at the end of the study.
-
Collect tumors for downstream analysis (e.g., histology, biomarker analysis).
-
Caption: Experimental workflow for a neuroblastoma xenograft study with Eflornithine.
Protocol 2: Pharmacodynamic Assessment of Polyamine Depletion
Objective: To measure the levels of polyamines in tumor tissue following Eflornithine treatment to confirm target engagement.
Materials:
-
Tumor tissue collected from Eflornithine-treated and control animals
-
Homogenization buffer (e.g., perchloric acid)
-
Internal standards for polyamines
-
HPLC or LC-MS/MS system
-
Derivatization agent (e.g., dansyl chloride or isobutyl chloroformate)[13][14]
Procedure:
-
Tissue Homogenization:
-
Weigh a small piece of the frozen tumor tissue.
-
Homogenize the tissue in a defined volume of ice-cold homogenization buffer.
-
-
Protein Precipitation and Supernatant Collection:
-
Centrifuge the homogenate to pellet the protein.
-
Collect the supernatant containing the polyamines.
-
-
Derivatization:
-
Chromatographic Analysis:
Toxicity and Safety Monitoring
While generally well-tolerated in preclinical models, it is essential to monitor animals for any signs of toxicity.
| Parameter | Monitoring Frequency | Potential Adverse Effects | Reference(s) |
| Body Weight | At least twice weekly | Weight loss | [17] |
| Clinical Observations | Daily | Changes in activity, posture, grooming; signs of diarrhea | [17] |
| Complete Blood Count (CBC) | Baseline and end of study (or more frequently if needed) | Anemia, leukopenia, thrombocytopenia (at high doses) | [17] |
| Hearing | Not routinely assessed in rodents, but a known side effect in humans | Hearing loss | [6][17] |
Toxicity Grading: A semi-quantitative grading scale (e.g., 0-4) can be used to score clinical observations, with predefined criteria for each grade. Any animal exhibiting severe signs of toxicity should be euthanized according to IACUC guidelines.
Combination Therapies
The efficacy of Eflornithine can be enhanced when used in combination with other anti-cancer agents. Preclinical studies have shown synergistic effects with chemotherapy and other targeted agents.[10][18] When designing combination studies, it is crucial to establish the maximum tolerated dose (MTD) of the combination and to evaluate the contribution of each agent to the overall anti-tumor effect.
Data Analysis and Interpretation
The statistical analysis of data from in vivo Eflornithine studies should be robust and appropriate for the experimental design.
-
Tumor Growth: Tumor growth curves should be plotted as the mean tumor volume ± standard error of the mean (SEM) for each group over time. Statistical significance between groups can be determined using a two-way ANOVA with repeated measures.
-
Survival Analysis: Kaplan-Meier survival curves should be generated, and the statistical significance between groups can be determined using the log-rank test.
-
Biomarker Analysis: Statistical tests such as the t-test or ANOVA should be used to compare polyamine levels between treatment and control groups.
Conclusion
Eflornithine is a promising targeted therapy for several types of cancer, with a well-defined mechanism of action. The successful preclinical evaluation of this agent relies on the use of appropriate animal models, carefully designed dosing regimens, and comprehensive efficacy and safety monitoring. The protocols and guidelines provided in these application notes are intended to serve as a valuable resource for researchers working to further elucidate the therapeutic potential of Eflornithine in the fight against cancer.
References
Sources
- 1. Eflornithine for treatment of high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-dose DFMO alters protein translation in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. Product Candidate — Orbus Therapeutics [orbustherapeutics.com]
- 6. cclg.org.uk [cclg.org.uk]
- 7. Eflornithine for Adult and Pediatric Patients With High-Risk Neuroblastoma - The ASCO Post [ascopost.com]
- 8. ascopubs.org [ascopubs.org]
- 9. FDA approves eflornithine for adult and pediatric patients with high-risk neuroblastoma | FDA [fda.gov]
- 10. Translational development of difluoromethylornithine (DFMO) for the treatment of neuroblastoma - Bassiri - Translational Pediatrics [tp.amegroups.org]
- 11. A human brainstem glioma xenograft model enabled for bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatment of recurrent gliomas with eflornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. medipol.edu.tr [medipol.edu.tr]
- 15. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. anzchog.org [anzchog.org]
- 18. Polyamine Inhibition with DFMO: Shifting the Paradigm in Neuroblastoma Therapy [mdpi.com]
Determining the Effective Concentration of Ethyl L-ornithine dihydrochloride In Vitro: An Application Note and Protocol Guide
Introduction: Unveiling the In Vitro Bioactivity of Ethyl L-ornithine dihydrochloride
Ethyl L-ornithine dihydrochloride is a derivative of the non-proteinogenic amino acid L-ornithine. L-ornithine is a key intermediate in the urea cycle and the precursor for the biosynthesis of polyamines, which are essential for cell growth, differentiation, and proliferation.[1] The primary enzyme responsible for polyamine synthesis is ornithine decarboxylase (ODC), which catalyzes the conversion of ornithine to putrescine.[2][3] Given the critical role of polyamines in cellular proliferation, ODC has emerged as a significant target for the development of antiproliferative agents.[4][5][6]
The ethyl ester modification of L-ornithine may enhance its bioavailability and cellular uptake, potentially modulating intracellular pathways that are dependent on ornithine metabolism.[7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to determine the effective concentration of Ethyl L-ornithine dihydrochloride in vitro. We present a logical workflow, beginning with broad-spectrum cytotoxicity and proliferation assays, followed by a specific enzymatic assay to investigate the potential mechanism of action related to ODC inhibition.
This guide emphasizes a self-validating experimental design, ensuring the generation of robust and reproducible data.
Section 1: Initial Characterization and Reagent Preparation
A critical first step in any in vitro study is the proper preparation and handling of the test compound.
Solubility and Stability
The dihydrochloride salt form of Ethyl L-ornithine generally confers good aqueous solubility. However, it is imperative to experimentally verify the solubility and stability in the specific cell culture medium to be used.
-
Solubility Testing: Prepare a high-concentration stock solution (e.g., 100 mM) in sterile phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO). Visually inspect for complete dissolution. Further dilute the stock solution in the complete cell culture medium to the highest desired working concentration and observe for any precipitation over time at 37°C.
-
Stability Assessment: The ester linkage in Ethyl L-ornithine dihydrochloride may be susceptible to hydrolysis. It is recommended to prepare fresh stock solutions for each experiment. If storage is necessary, aliquot and store at -20°C or -80°C and minimize freeze-thaw cycles. The stability of the compound in the culture medium over the course of the experiment should be considered when interpreting results.
Stock Solution Preparation Protocol
-
Weighing: Accurately weigh out the desired amount of Ethyl L-ornithine dihydrochloride powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile PBS or DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Solubilization: Vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Use immediately or aliquot into sterile, single-use vials and store at -20°C or -80°C, protected from light.
Section 2: Determining Cytotoxicity and Antiproliferative Effects
The initial assessment of a compound's bioactivity involves determining its effect on cell viability and proliferation. This allows for the identification of a relevant concentration range for further mechanistic studies.
Experimental Workflow for Cytotoxicity and Proliferation
Figure 1: Workflow for assessing cytotoxicity and proliferation.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3][9]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of Ethyl L-ornithine dihydrochloride. Include untreated control wells and solvent control wells.
-
Incubation: Incubate the plate for various time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Following incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50).[10][12][13]
BrdU Cell Proliferation Assay
The BrdU (Bromodeoxyuridine) assay measures DNA synthesis and is a direct indicator of cell proliferation.[9]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: 2-4 hours prior to the end of the desired incubation period, add BrdU labeling solution to each well at a final concentration of 10 µM.[14]
-
Fixation and Denaturation: After incubation, remove the culture medium, and fix the cells. Denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: Add a specific anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase) and incubate.
-
Substrate Addition: Add the appropriate substrate to develop a colorimetric reaction.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of proliferation relative to the untreated control and determine the half-maximal growth inhibition concentration (GI50).
| Parameter | MTT Assay | BrdU Assay |
| Principle | Measures metabolic activity | Measures DNA synthesis |
| Endpoint | Cell viability | Cell proliferation |
| Output | IC50 | GI50 |
Section 3: Investigating the Mechanism of Action: Ornithine Decarboxylase (ODC) Activity Assay
If the results from the initial assays indicate a significant antiproliferative effect, a more targeted assay is warranted to investigate the mechanism of action. As Ethyl L-ornithine is a derivative of the ODC substrate, a logical next step is to assess its effect on ODC enzymatic activity.[4][15]
Workflow for ODC Activity Assay
Figure 2: Workflow for the ODC enzymatic assay.
Colorimetric ODC Activity Assay
This assay measures the amount of putrescine produced from the enzymatic reaction of ODC with ornithine. The putrescine is then used in a subsequent reaction to produce a detectable colorimetric signal.[16]
-
Enzyme Source: Prepare cell lysates from a cell line with high ODC activity or use a purified recombinant ODC enzyme.
-
Inhibitor Pre-incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of Ethyl L-ornithine dihydrochloride for a specified time (e.g., 15-30 minutes) at room temperature. Include a known ODC inhibitor, such as α-difluoromethylornithine (DFMO), as a positive control.[5]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the ODC substrate, L-ornithine, to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and add the detection reagents. This typically involves a secondary enzymatic reaction where the produced putrescine is a substrate, leading to the generation of a colored product.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of ODC inhibition for each concentration of Ethyl L-ornithine dihydrochloride relative to the untreated control. Determine the IC50 value for ODC inhibition.
Conclusion
This application note provides a structured and scientifically rigorous framework for determining the effective concentration of Ethyl L-ornithine dihydrochloride in vitro. By following this multi-faceted approach, researchers can obtain reliable data on the cytotoxic and antiproliferative effects of the compound and gain insights into its potential mechanism of action through the inhibition of ornithine decarboxylase. The detailed protocols and workflows are designed to be adaptable to specific cell lines and laboratory conditions, empowering researchers to thoroughly characterize the bioactivity of this promising compound.
References
-
Russell, D. H. (1980). Ornithine decarboxylase as a biological and pharmacological tool. Pharmacology, 20(3), 117–129. [Link]
-
Predhanekar, I. (2021). L-Ornithine and its Analogues as Inhibitors of Ornithine Decarboxylase: From Rational Drug to Specifically Devised Drugs. ResearchGate. [Link]
-
Puccini, J., et al. (2013). Bromodeoxyuridine Inhibits Cancer Cell Proliferation In Vitro and In Vivo. Neoplasia, 15(7), 855-866. [Link]
-
American Society for Microbiology. (2015). Decarboxylase Broth Protocol. [Link]
-
van der Velden, N. S., et al. (2022). Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli. ACS Synthetic Biology, 11(1), 213-222. [Link]
-
Li, X., et al. (2019). In vitro antiproliferative and antioxidant effects of urolithin A, the colonic metabolite of ellagic acid, on hepatocellular carcinomas HepG2 cells. Molecular and Cellular Biochemistry, 458(1-2), 123-134. [Link]
-
Frontiers in Pharmacology. (2022). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers. [Link]
-
ACS Publications. (1981). Ornithine analogs as potential ornithine decarboxylase inhibitors. 1. N-Substituted ornithine derivatives. Journal of Medicinal Chemistry, 24(5), 599-602. [Link]
-
PubMed. (2014). How an arginine ethyl ester-releasing biomaterial could support endothelial cell growth in tissue engineering. Journal of Tissue Engineering and Regenerative Medicine, 8(12), 978-986. [Link]
-
Bio-protocol. (2021). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
-
National Center for Biotechnology Information. (2019). Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane. The Journal of Biological Chemistry, 294(46), 17466-17474. [Link]
-
PubMed. (2020). Preparation of phytosteryl ornithine ester hydrochloride and improvement of its bioaccessibility and cholesterol-reducing activity in vitro. Food Chemistry, 331, 127200. [Link]
-
ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs and analyze their effect on cell viability. Retrieved from [Link]
-
MDPI. (2021). Nido-Carborane Derivatives of (S)-Ornithine and (S)-Lysine as Potential Boron Delivery Agents: Synthesis and In Vitro Evaluation. International Journal of Molecular Sciences, 22(16), 8560. [Link]
-
Ellsworth, E. L., et al. (2022). Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. Journal of Medicinal Chemistry, 65(10), 7125-7143. [Link]
-
PubMed. (2007). Simple and rapid enzymatic assay of ornithine decarboxylase activity. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1494-1498. [Link]
-
ChemBK. (n.d.). L-ornithine hcl cell culture tested. Retrieved from [Link]
-
ResearchGate. (2014). How an arginine ethyl ester-releasing biomaterial could support endothelial cell growth in tissue engineering. Retrieved from [Link]
-
VUMIE. (n.d.). Ornithine decarboxylase test. Retrieved from [Link]
-
Bio-Rad. (n.d.). BrdU (Bromodeoxyuridine) for Cell Proliferation Analysis. Retrieved from [Link]
-
MDPI. (2021). In Vitro Antiproliferative Evaluation of Synthetic Meroterpenes Inspired by Marine Natural Products. Molecules, 26(21), 6487. [Link]
-
Taylor & Francis Online. (2016). N-ω-chloroacetyl-l-ornithine, a new competitive inhibitor of ornithine decarboxylase, induces selective growth inhibition and cytotoxicity on human cancer cells versus normal cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 114-121. [Link]
-
Zenodo. (2023). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
-
PubMed. (1996). Heterocyclic analogues of L-citrulline as inhibitors of the isoforms of nitric oxide synthase (NOS) and identification of N(delta). Journal of Medicinal Chemistry, 39(2), 442-452. [Link]
-
Elabscience. (n.d.). BrdU Cell Proliferation Microplate Assay Kit User Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 13(11), 2733. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Ornithine decarboxylase as a biological and pharmacological tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. L-arginine and arginine ethyl ester enhance proliferation of endothelial cells and preadipocytes - how an arginine ethyl ester-releasing biomaterial could support endothelial cell growth in tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. clyte.tech [clyte.tech]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vumicro.com [vumicro.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Simple and rapid enzymatic assay of ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing the Cell Permeability of Ethyl L-ornithine dihydrochloride
Introduction: The Critical Role of Cell Permeability in Drug Development
The journey of a drug from administration to its site of action is fundamentally governed by its ability to traverse cellular barriers. This process, known as cell permeability, is a critical determinant of a drug's oral bioavailability, distribution, and overall pharmacokinetic profile.[1] For novel therapeutic agents like Ethyl L-ornithine dihydrochloride, a derivative of the amino acid ornithine, understanding its permeability characteristics is paramount.[2] As an amino acid ester, it is postulated that Ethyl L-ornithine dihydrochloride may leverage various transport mechanisms to enter cells, including passive diffusion and carrier-mediated transport by amino acid transporters which are often upregulated in disease states like cancer.[3][4]
These application notes provide a comprehensive guide for researchers to evaluate the cell permeability of Ethyl L-ornithine dihydrochloride. We will delve into the theoretical underpinnings of two robust assay methodologies: the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA). Furthermore, we will explore cellular uptake assays as a complementary approach to elucidate the specific roles of amino acid transporters. Detailed, step-by-step protocols are provided to ensure reliable and reproducible results.
Choosing the Right Assay: A Multi-Faceted Approach
No single assay can fully recapitulate the complexity of in vivo drug absorption. Therefore, a multi-faceted approach is recommended to build a comprehensive permeability profile for Ethyl L-ornithine dihydrochloride.
-
Caco-2 Permeability Assay: This is the gold standard for in vitro prediction of human intestinal absorption.[5][6] The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that exhibit tight junctions and express a variety of transporters and efflux pumps, mimicking the intestinal barrier.[7][8] This assay provides insights into both passive and active transport mechanisms.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput, cell-free assay is an excellent tool for assessing passive diffusion.[9][10] It utilizes a synthetic membrane impregnated with lipids to model the lipid bilayer of the cell membrane.[9] PAMPA is cost-effective and useful for early-stage screening to rank compounds based on their passive permeability.[11][12]
-
Cellular Uptake Assays: These assays directly measure the accumulation of a compound within cells.[13] By using cell lines that overexpress specific amino acid transporters, such as LAT1, one can investigate the potential for carrier-mediated uptake of Ethyl L-ornithine dihydrochloride.[14][15]
The following table summarizes the key characteristics of each assay to aid in experimental design:
| Assay | Principle | Transport Mechanisms Measured | Throughput | Complexity | Cost |
| Caco-2 Permeability Assay | Transport across a differentiated Caco-2 cell monolayer.[7] | Passive diffusion, active transport (uptake and efflux), and paracellular transport.[16] | Low to Medium | High | High |
| PAMPA | Diffusion across an artificial lipid membrane.[9] | Passive diffusion only.[12] | High | Low | Low |
| Cellular Uptake Assay | Measurement of compound accumulation within cells.[13] | Total uptake (passive and active). Can be modified to study specific transporters.[14] | Medium to High | Medium | Medium |
Visualizing the Workflow: From Compound to Permeability Data
The following diagram illustrates the general workflow for assessing the cell permeability of a test compound like Ethyl L-ornithine dihydrochloride.
Caption: General workflow for cell permeability assessment.
Protocol 1: Caco-2 Permeability Assay
This protocol details the steps for conducting a bidirectional Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) and efflux ratio.
Materials and Reagents
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)[17]
-
Fetal Bovine Serum (FBS)[18]
-
Non-Essential Amino Acids (NEAA)[17]
-
Penicillin-Streptomycin solution[17]
-
Trypsin-EDTA[17]
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) or Ringers buffer[19]
-
Lucifer yellow
-
Ethyl L-ornithine dihydrochloride
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and a P-gp substrate like digoxin to assess efflux)
-
LC-MS/MS system for quantification[7]
Step-by-Step Methodology
Part A: Caco-2 Cell Seeding and Differentiation
-
Cell Culture: Culture Caco-2 cells in DMEM supplemented with 20% FBS, 1% NEAA, and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[18]
-
Seeding on Transwells: Upon reaching 80-90% confluency, trypsinize the cells and seed them onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Differentiation: Culture the cells on the Transwell® inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-established tight junctions.[6] Change the culture medium every 2-3 days.
Part B: Monolayer Integrity Assessment
-
Transepithelial Electrical Resistance (TEER): Before the experiment, measure the TEER of the Caco-2 monolayers using a voltohmmeter. TEER values should be >200 Ω·cm² to ensure monolayer integrity.[19]
-
Lucifer Yellow Permeability: To assess paracellular permeability, add Lucifer yellow to the apical side of the monolayer and incubate for 1 hour. The Papp of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.
Part C: Transport Experiment
-
Preparation: Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer (e.g., HBSS). Equilibrate the cells in the transport buffer for 30 minutes at 37°C.[19]
-
Apical to Basolateral (A-B) Transport:
-
Add the dosing solution containing Ethyl L-ornithine dihydrochloride and control compounds to the apical chamber.
-
Add fresh transport buffer to the basolateral chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with fresh, pre-warmed transport buffer.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and sample from the apical chamber as described for A-B transport.
-
-
Sample Analysis: Quantify the concentration of Ethyl L-ornithine dihydrochloride and control compounds in the collected samples using a validated LC-MS/MS method.[7]
Data Analysis
-
Calculate the Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the steady-state flux (µmol/s)
-
A is the surface area of the membrane (cm²)
-
C0 is the initial concentration in the donor chamber (µmol/cm³)
-
-
-
Calculate the Efflux Ratio:
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
An efflux ratio >2 suggests the involvement of active efflux transporters.[8]
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines the procedure for a PAMPA experiment to assess the passive permeability of Ethyl L-ornithine dihydrochloride.
Materials and Reagents
-
PAMPA plate system (e.g., 96-well format)
-
Phospholipid solution (e.g., 1% lecithin in dodecane)[11]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethyl L-ornithine dihydrochloride
-
Control compounds (with known high and low passive permeability)
-
LC-MS/MS system for quantification
Step-by-Step Methodology
-
Membrane Coating: Apply 5 µL of the phospholipid solution to the membrane of the donor plate wells and allow it to impregnate for at least 5 minutes.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of PBS.
-
Prepare Donor Plate: Prepare a solution of Ethyl L-ornithine dihydrochloride and control compounds in PBS (typically at 10 µM).[12] Add 150 µL of this solution to the wells of the donor plate.[11]
-
Assemble the PAMPA "Sandwich": Carefully place the donor plate onto the acceptor plate, ensuring the membrane is in contact with the buffer in the acceptor wells.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours.[11][20]
-
Sample Collection: After incubation, separate the donor and acceptor plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of Ethyl L-ornithine dihydrochloride in the donor and acceptor wells using a validated LC-MS/MS method.
Data Analysis
-
Calculate the Permeability Coefficient (Pe):
-
Pe (cm/s) can be calculated using various published equations that take into account the concentrations in the donor and acceptor wells, incubation time, and well dimensions.
-
-
Classification: Compounds can be classified as having low or high permeability. Generally, compounds with a Pe > 1.5 x 10⁻⁶ cm/s are considered highly permeable.[12]
Protocol 3: Cellular Uptake Assay
This protocol describes a method to measure the uptake of Ethyl L-ornithine dihydrochloride in a relevant cell line, potentially one that overexpresses amino acid transporters.
Materials and Reagents
-
Cell line of interest (e.g., a cancer cell line known to express LAT1)
-
Appropriate cell culture medium and supplements
-
Uptake buffer (e.g., HBSS)
-
Ethyl L-ornithine dihydrochloride (radiolabeled or for LC-MS/MS detection)
-
Inhibitors of specific amino acid transporters (optional)
-
Lysis buffer
-
Scintillation counter (for radiolabeled compounds) or LC-MS/MS system
Step-by-Step Methodology
-
Cell Seeding: Seed the cells in a multi-well plate (e.g., 24-well) and allow them to adhere and grow to a desired confluency.
-
Pre-incubation: Wash the cells with uptake buffer and pre-incubate them in the buffer for 15-30 minutes at 37°C.
-
Initiate Uptake: Remove the pre-incubation buffer and add the uptake buffer containing Ethyl L-ornithine dihydrochloride at various concentrations and for different time points. If using inhibitors, pre-incubate with the inhibitor before adding the test compound.
-
Terminate Uptake: To stop the uptake, rapidly wash the cells three times with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification:
-
For radiolabeled compounds, measure the radioactivity in the cell lysate using a scintillation counter.
-
For non-labeled compounds, quantify the concentration in the lysate using LC-MS/MS.[14]
-
-
Protein Normalization: Determine the protein concentration in each well to normalize the uptake data.
Data Analysis
-
Calculate the uptake rate (e.g., in pmol/mg protein/min).
-
If kinetic studies are performed, determine the Michaelis-Menten parameters (Vmax and Km) to characterize the transport process.
Interpreting the Data: Building a Permeability Profile
By integrating the results from these assays, a comprehensive permeability profile for Ethyl L-ornithine dihydrochloride can be established.
-
High Caco-2 Papp (A-B) and High PAMPA Pe: Suggests good passive permeability and a high likelihood of good oral absorption.
-
High Caco-2 Papp (A-B) and Low PAMPA Pe: Indicates that carrier-mediated uptake is the dominant mechanism of transport.
-
Low Caco-2 Papp (A-B) and Efflux Ratio > 2: Suggests that the compound is a substrate for efflux transporters, which could limit its oral bioavailability.[8]
-
Significant Cellular Uptake Inhibited by a Specific Transporter Inhibitor: Provides direct evidence for the involvement of that transporter in the cellular uptake of Ethyl L-ornithine dihydrochloride.
Potential Transport Mechanisms of Ethyl L-ornithine dihydrochloride
The following diagram illustrates the potential pathways for Ethyl L-ornithine dihydrochloride to cross a cell membrane.
Caption: Potential cellular transport pathways.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low TEER values in Caco-2 assay | Incomplete monolayer formation; cell toxicity. | Extend differentiation time; check for cytotoxicity of the compound; ensure proper cell culture technique. |
| High variability in results | Inconsistent cell seeding; pipetting errors; temperature fluctuations. | Standardize cell seeding density; use calibrated pipettes; maintain consistent temperature control. |
| Low compound recovery | Binding to plasticware; compound instability; metabolism by cells.[16] | Use low-binding plates; assess compound stability in the assay buffer; include a metabolic inhibitor if necessary.[16] |
| Poor correlation between assays | Different transport mechanisms being measured. | This is expected. Integrate the data to understand the complete permeability profile. |
Conclusion
A thorough understanding of the cell permeability of Ethyl L-ornithine dihydrochloride is essential for its development as a potential therapeutic agent. The combination of the Caco-2 permeability assay, PAMPA, and cellular uptake studies provides a robust framework for elucidating its transport mechanisms and predicting its in vivo behavior. By carefully following the detailed protocols and considering the potential challenges, researchers can generate high-quality, reproducible data to guide further drug development efforts.
References
-
ResearchGate. (2025). Caco-2 cell permeability assays to measure drug absorption. Retrieved from [Link]
-
Pion Inc. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. Retrieved from [Link]
-
Technology Networks. pampa-permeability-assay.pdf. Retrieved from [Link]
-
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
PubMed. (n.d.). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Retrieved from [Link]
-
MDPI. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Retrieved from [Link]
-
Creative Bioarray. Caco-2 permeability assay. Retrieved from [Link]
-
Pion Inc. (2024). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Procell. (2024). Caco-2 Cell Growth Essentials: Traits and Troubleshooting Tips. Retrieved from [Link]
-
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
Frontiers. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). A parallel permeability assay of peptides across artificial membranes and cell monolayers using a fluorogenic reaction. Retrieved from [Link]
-
Mimetas. Caco-2 Cell Tips for Reliable Intestinal Permeability Models. Retrieved from [Link]
-
PubChem. Ethyl L-ornithine dihydrochloride. Retrieved from [Link]
-
PMC. (2020). Amino acid transporters: Emerging roles in drug delivery for tumor-targeting therapy. Retrieved from [Link]
-
NIH. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. Retrieved from [Link]
-
PMC - NIH. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Retrieved from [Link]
-
Dojindo. Amino Acid Uptake Assay Kit. Retrieved from [Link]
-
NIH. Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization. Retrieved from [Link]
-
ACS Publications. (2020). Membrane Permeability and Its Activation Energies in Dependence on Analyte, Lipid, and Phase Type Obtained by the Fluorescent Artificial Receptor Membrane Assay. Retrieved from [Link]
-
Evotec. Caco-2 Permeability Assay. Retrieved from [Link]
-
ResearchGate. Transporters: Importance in Drug Absorption, Distribution, and Removal. Retrieved from [Link]
-
ACS Publications. (2017). Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. Retrieved from [Link]
-
NASA Technical Reports Server (NTRS). (1994). Permeability of membranes to amino acids and modified amino acids: mechanisms involved in translocation. Retrieved from [Link]
-
Caco2 assay protocol. (n.d.). Retrieved from [Link]
-
Protein & Cell - Oxford Academic. physiological role of drug transporters. Retrieved from [Link]
-
NIH. Fluorescent Amino Acid Initiated de novo Cyclic Peptides for the Label‐Free Assessment of Cell Permeability. Retrieved from [Link]
-
Dojindo Laboratories. Cellular Uptake Assay Data Collection. Retrieved from [Link]
-
PMC. The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. Retrieved from [Link]
-
SIELC Technologies. (2018). Ethyl L-ornithine dihydrochloride. Retrieved from [Link]
-
Advances in Pharmacokinetic Mechanisms of Transporter-Mediated Herb-Drug Interactions. (n.d.). Retrieved from [Link]
Sources
- 1. The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Amino acid transporters: Emerging roles in drug delivery for tumor-targeting therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 10. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. PAMPA | Evotec [evotec.com]
- 13. Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters [frontiersin.org]
- 15. Cellular Uptake Assay Data Collection DOJINDO LABORATORIES [dojindo.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. Caco-2 Cell Growth Essentials: Traits and Troubleshooting Tips [procellsystem.com]
- 19. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 20. youtube.com [youtube.com]
NMR spectroscopy for the characterization of Ethyl L-ornithine dihydrochloride
Introduction & Scope
Ethyl L-ornithine dihydrochloride (CAS: 84772-29-2) is a non-proteinogenic amino acid derivative frequently used as a chiral building block in peptide synthesis and as a precursor in the pharmaceutical development of hepatoprotective agents.[1] As a dihydrochloride salt, the molecule exhibits high polarity and hygroscopicity, presenting specific challenges in analytical characterization.
This Application Note provides a definitive protocol for the structural validation and purity assessment of Ethyl L-ornithine dihydrochloride using 1D and 2D NMR spectroscopy. Unlike generic amino acid analysis, this guide focuses on distinguishing the intact ester from hydrolysis degradation products (L-Ornithine and Ethanol) and verifying the protonation state of the amine groups.
Key Analytical Objectives
-
Structural Confirmation: Unambiguous assignment of the ethyl ester moiety and the ornithine backbone.
-
Purity Profiling: Detection of hydrolysis (ester cleavage) and residual solvents.
-
Stereochemical Integrity: Verification of the L-configuration (indirectly via chemical shift consistency with literature standards).
Structural Analysis & Strategy
Molecular Structure
Formula:
The molecule consists of an L-ornithine backbone where the carboxylic acid is protected as an ethyl ester.[1] The "dihydrochloride" designation indicates that both the
Solvent Selection Logic
-
Primary Solvent (
): The 2HCl salt is highly polar. Deuterium oxide ( ) provides the most stable baseline and highest solubility (>50 mg/mL).-
Constraint: Exchangeable protons (
) will exchange with deuterium and become invisible.
-
-
Secondary Solvent (DMSO-
): Used only if observation of the ammonium protons is required for specific confirmation of salt stoichiometry.[1]-
Note: This protocol focuses on
for standard identification and purity assays.
-
Internal Reference
-
Use DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP: Do not use TMS, as it is insoluble in
.[1] Calibrate the methyl signal of DSS/TSP to 0.00 ppm.
Experimental Protocol
Sample Preparation[1]
-
Weighing: Accurately weigh 15–20 mg of Ethyl L-ornithine dihydrochloride into a clean vial.
-
Solvation: Add 0.6 mL of
(99.9% D). -
Referencing: Add 5
L of DSS standard solution (or use with internal TSP). -
Mixing: Vortex until fully dissolved. The solution should be clear and colorless.
-
Transfer: Transfer to a precision 5 mm NMR tube.
Acquisition Parameters (600 MHz equivalent)
| Parameter | 1H (Proton) | 13C (Carbon) | COSY | HSQC | HMBC |
| Pulse Sequence | zg30 | zgpg30 | cosygpppqf | hsqcedetgp | hmbcgplpndqf |
| Scans (NS) | 16 | 1024+ | 8 | 8 | 16 |
| Relaxation Delay (D1) | 2.0 s | 2.0 s | 1.5 s | 1.5 s | 1.5 s |
| Spectral Width | 12 ppm | 240 ppm | 10 ppm | F2: 10, F1: 180 | F2: 10, F1: 240 |
| Temperature | 298 K | 298 K | 298 K | 298 K | 298 K |
Data Interpretation & Assignment
1H NMR Assignment Table ( , 600 MHz)
Note: Chemical shifts are approximate and pH-dependent. The esterification causes a downfield shift of the
| Position | Type | Multiplicity | Integral | Coupling ( | Assignment Logic | |
| Ethyl-CH3 | 1.30 | Triplet (t) | 3H | 7.1 Hz | Terminal methyl of ester.[1] | |
| 1.70 – 2.10 | Multiplet (m) | 4H | - | Overlapping methylene envelope.[1] | ||
| 3.08 | Triplet (t) | 2H | 7.5 Hz | Adjacent to terminal amine ( | ||
| 4.15 | Triplet (t) | 1H | 6.5 Hz | Deshielded by ester and amine.[1] | ||
| Ethyl-CH2 | 4.32 | Quartet (q) | 2H | 7.1 Hz | Diagnostic ester methylene.[1] | |
| HDO | Solvent | 4.79 | Singlet | - | - | Residual water peak.[1] |
13C NMR Assignment Table
| Position | Type | Assignment Logic | |
| Ethyl-CH3 | 13.5 | Upfield methyl.[1] | |
| 23.2 | Central methylene.[1] | ||
| 28.1 | Methylene.[1] | ||
| 39.0 | Adjacent to amine.[1] | ||
| 53.2 | Chiral center.[1] | ||
| Ethyl-CH2 | 63.8 | Ester methylene (O-C).[1] | |
| Carbonyl | 170.5 | Ester carbonyl.[1] |
Diagnostic Connectivity (2D NMR)
-
COSY: Confirms the spin system:
and . -
HMBC: Crucially links the Ethyl-CH2 protons (4.32 ppm) to the Carbonyl carbon (170.5 ppm), verifying the covalent ester bond.
Quality Control: System Suitability Test (SST)
The primary instability of this molecule is hydrolysis of the ethyl ester, reverting to L-Ornithine and Ethanol.
Hydrolysis Detection Protocol
Analyze the region between 3.50 ppm and 4.40 ppm .
-
Intact Molecule: Quartet at 4.32 ppm .
-
Degradant (Ethanol): Quartet at 3.65 ppm .
-
Calculation:
[1]
Visual Workflow
The following diagram illustrates the logical flow for sample analysis and decision making.
Figure 1: Decision tree for the quality assessment of Ethyl L-ornithine dihydrochloride, focusing on the detection of ester hydrolysis.
Structural Connectivity Diagram
This diagram visualizes the COSY (homonuclear) and HMBC (heteronuclear) correlations required to confirm the structure.
Figure 2: NMR connectivity map. Blue solid lines indicate scalar couplings (COSY); Red dashed arrows indicate long-range heteronuclear correlations (HMBC) essential for verifying the ester linkage.[1]
References
-
Human Metabolome Database (HMDB). (n.d.). Metabocard for L-Ornithine (HMDB0000214).[1] Retrieved February 1, 2026, from [Link][2]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Standard reference for Ethanol impurity shifts in D2O).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text for amino acid ester shift prediction).
Sources
Troubleshooting & Optimization
Technical Support Center: Ethyl L-Ornithine Dihydrochloride in Cell Culture
Status: Operational Subject: Solubility Optimization & Troubleshooting Guide Compound ID: Ethyl L-Ornithine Dihydrochloride (Et-Orn·2HCl) Target Audience: Cell Biology & Pharmacology Research Units
Executive Summary & Chemical Profile[1][2]
Ethyl L-Ornithine Dihydrochloride is a chemically modified amino acid derivative often utilized as a prodrug or substrate analogue in metabolic studies (e.g., urea cycle, polyamine synthesis). While highly soluble in water, users frequently encounter "precipitation" or "cloudiness" upon adding it to cell culture media (DMEM, RPMI, etc.).
Crucial Insight: In 90% of cases, the visible precipitate is not the compound itself. It is a secondary effect caused by Acid Shock . The "Dihydrochloride" (2HCl) moiety releases two moles of hydrochloric acid for every mole of compound, drastically lowering the local pH and causing serum proteins (FBS) to denature and aggregate.
Chemical Specifications
| Property | Detail |
| Formula | C₇H₁₆N₂O₂[1][2][3] · 2HCl |
| Molecular Weight | ~233.14 g/mol |
| Solubility (Water) | High (>100 mg/mL) |
| Solubility (Ethanol) | Moderate |
| Solubility (DMSO) | Low/Poor (Salt form) |
| pKa (approx) | The esterification lowers the pKa of the α-amino group; the solution is naturally acidic (pH ~3-4 in water). |
The Mechanism of Failure (Why it "Crashes")
To solve the issue, you must understand the molecular interaction between the acidic salt and the buffered media.
Caption: Figure 1. The "Acid Shock" cascade. Direct addition of the dihydrochloride salt releases excess protons, overwhelming the media's bicarbonate buffer and causing serum proteins to precipitate, often mistaken for compound insolubility.
Troubleshooting Workflow
Follow this logic gate to diagnose your specific issue.
Symptom: Media turns yellow immediately upon addition.
-
Cause: The 2HCl component has acidified the media, triggering the Phenol Red indicator.
-
Risk: Acidic pH will kill cells and precipitate proteins.
-
Fix: Do not use. See Protocol A (Neutralized Stock) below.
Symptom: White, fluffy precipitate forms upon addition.
-
Cause: Serum protein aggregation due to local acidity (Acid Shock).
-
Verification: Does this happen in serum-free media? If no, it is protein precipitation.
-
Fix: Dilute the stock further or neutralize before adding to serum-containing media.
Symptom: Crystalline sediment appears after 24 hours.
-
Cause: Hydrolysis or Salting Out. The ethyl ester may hydrolyze to L-Ornithine and Ethanol. L-Ornithine is less soluble in high-salt media than the ester form.
-
Fix: Prepare fresh media daily; do not store the compound in media at 37°C for prolonged periods.
Optimized Preparation Protocols
Do NOT add the powder directly to the culture dish.[4] Use these standardized protocols.
Protocol A: Preparation of a Neutralized Stock Solution (Recommended)
Best for high concentrations (>10 mM final).
-
Solvent: Use sterile, deionized water (Milli-Q). Avoid PBS for the initial dissolution as the high salt can reduce solubility.
-
Dissolution: Dissolve Ethyl L-Ornithine 2HCl to a concentration of 100 mM in water.
-
Neutralization (Critical Step):
-
Sterilization: Syringe filter through a 0.22 µm PES or PVDF membrane .
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol B: The "Slow-Dilution" Method
Best for lower concentrations (<5 mM final) where neutralization is difficult.
-
Prepare a 100 mM stock in sterile water (do not neutralize).
-
Dilute this stock 1:10 into serum-free media (e.g., plain DMEM) first.
-
Observation: The media may turn slightly orange/yellow.
-
-
Allow the bicarbonate buffer in the media to equilibrate (10-15 mins in the incubator or slight agitation).
-
Add this pre-diluted solution to your final culture vessel containing cells and serum.
Comparative Solubility Data
| Solvent System | Solubility Limit (Est.) | Stability | Notes |
| Water (pH 3-4) | > 500 mg/mL | High | Best for stock preparation.[1] |
| PBS (pH 7.4) | ~ 100 mg/mL | Moderate | High salt may cause "salting out" at max conc. |
| DMEM + 10% FBS | < 10 mg/mL (Direct) | Low | Direct addition causes protein crash. |
| DMSO | < 5 mg/mL | High | Not Recommended. Inorganic salts (HCl) dissolve poorly in DMSO. |
| Ethanol | Moderate | Moderate | Soluble, but check toxicity for cells. |
Frequently Asked Questions (FAQ)
Q: Can I autoclave the stock solution? A: No. The high heat and pressure will hydrolyze the ethyl ester bond, converting your compound back into L-Ornithine and ethanol. Always use sterile filtration (0.22 µm).
Q: Why not just use DMSO? A: Ethyl L-Ornithine is a dihydrochloride salt. Salts are highly polar and generally have poor solubility in non-polar or aprotic solvents like DMSO. Water is the superior solvent for this compound.
Q: My cells are dying even though the precipitate is gone. Why? A: Check the osmolarity. Adding high concentrations of a dihydrochloride salt adds 3 ions per molecule (1 Ornithine + 2 Chlorides). A 10 mM treatment adds ~30 mOsm of pressure, plus the NaOH used for neutralization. Ensure your controls account for this osmotic stress.
Q: How stable is the ethyl ester in media? A: Ester bonds are susceptible to esterases present in FBS (Fetal Bovine Serum). The half-life in serum-containing media at 37°C may be only a few hours. For long-term experiments, replenish the media/compound every 12-24 hours.
References
-
Thermo Fisher Scientific. (n.d.). L-Ornithine hydrochloride Product Specifications. Retrieved February 1, 2026, from [Link][7]
-
National Institutes of Health (NIH) - PubChem. (n.d.). Ethyl L-ornithine dihydrochloride Compound Summary. Retrieved February 1, 2026, from [Link]
-
Procell. (2024).[8] Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved February 1, 2026, from [Link]
Sources
- 1. L(+)-Ornithine hydrochloride | 3184-13-2 [chemicalbook.com]
- 2. L-Ornithine hydrochloride, 99% | Fisher Scientific [fishersci.ca]
- 3. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 4. researchgate.net [researchgate.net]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. Amino acids in the cultivation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Potential cytotoxicity of Ethyl L-ornithine dihydrochloride at high concentrations
Topic: Troubleshooting Cytotoxicity at High Concentrations
Case ID: ORN-OEt-2HCl-TOX-001 Status: Open Guide Assigned Specialist: Senior Application Scientist, Cell Biology Division
Executive Summary & Diagnostic Workflow
The Issue: Researchers frequently observe rapid cell death, detachment, or morphological changes when treating cells with Ethyl L-ornithine dihydrochloride (L-Orn-OEt·2HCl) at concentrations exceeding 5–10 mM.
The Root Cause Analysis: While L-ornithine derivatives are biologically active, "toxicity" at high concentrations is often a physicochemical artifact rather than a true biological effect. The presence of the dihydrochloride salt (2HCl) and the ethyl ester moiety introduces three critical stress factors:
-
Acidification: Release of 2 moles of
per mole of compound. -
Hyperosmolality: Release of 3 osmotically active particles per molecule.
-
Polyamine Disruption: Biological overload of the ornithine decarboxylase (ODC) pathway.
Interactive Diagnostic Flowchart
Use this logic tree to identify the specific cause of cell death in your experiment.
Figure 1: Diagnostic logic for distinguishing between physicochemical artifacts and true biological cytotoxicity.
Technical Deep Dive: Mechanisms of Toxicity
A. The "Hidden" Acidification (The 2HCl Trap)
Mechanism: Ethyl L-ornithine is supplied as a dihydrochloride salt.[1] This means for every single molecule of the amino acid ester, you are introducing two molecules of hydrochloric acid (HCl) into your culture system.
-
Stoichiometry: 10 mM compound = 20 mM HCl.
-
Impact: Standard bicarbonate buffering systems (in DMEM/RPMI) are easily overwhelmed by this acid load at concentrations >5 mM, causing media pH to crash below 6.5 within minutes. This causes immediate cell detachment and necrosis, often mistaken for drug toxicity.
B. Osmotic Shock
Mechanism: The compound dissociates into three distinct ions: the cationic ornithine ester and two chloride anions (
-
Calculation: A 50 mM treatment adds approximately 150 mOsm/kg to the media (50 mM cation + 100 mM
). -
Impact: Normal media osmolality is ~290 mOsm/kg. Adding 150 mOsm pushes it to ~440 mOsm/kg. This hypertonic environment causes cell shrinkage (crenation) and DNA breaks, independent of the compound's specific target.
C. Biological Pathway Interference (Polyamine Feedback)
Mechanism: If pH and osmolality are controlled, high intracellular ornithine drives the Ornithine Decarboxylase (ODC) pathway, converting ornithine to putrescine.
-
Toxicity: Excess polyamines (putrescine, spermidine) are toxic and can induce apoptosis or autophagy. Additionally, the ethyl ester group must be hydrolyzed by intracellular esterases to become active; this releases ethanol , which contributes minor toxicity.
Figure 2: Intracellular metabolism of Ethyl L-ornithine. Note that hydrolysis releases ethanol and acid, while downstream metabolism generates polyamines.
Validated Protocols
Protocol A: Stock Preparation & Neutralization (CRITICAL)
Use this protocol to eliminate pH-mediated toxicity.
Reagents:
-
Ethyl L-ornithine dihydrochloride powder.[2]
-
1M HEPES Buffer (Free Acid).
-
5N NaOH (Sodium Hydroxide).
Step-by-Step:
-
Calculate: Determine the mass required for a high-concentration stock (e.g., 100 mM).
-
Dissolve: Dissolve the powder in a minimal volume of ultrapure water (NOT media).
-
Buffer: Add HEPES to a final concentration of 25–50 mM to provide extra buffering capacity.
-
Neutralize:
-
Place the tube on a magnetic stirrer with a calibrated pH micro-probe.
-
Slowly add 5N NaOH dropwise.
-
Target: Adjust pH to 7.4 .
-
Note: The solution will initially be very acidic (pH ~2-3). As you approach pH 6, reduce NaOH addition speed to avoid overshooting (which causes precipitation or hydrolysis).
-
-
Filter Sterilize: Pass through a 0.22 µm PES membrane.
-
Aliquot & Store: Store at -20°C. Avoid repeated freeze-thaw cycles as the ester bond is hydrolytically unstable.
Protocol B: Osmolality Compensation
Use this if testing concentrations > 10 mM.
| Target Conc.[1][3][4][5][6] (mM) | Estimated Osmolality Increase | Recommended Action |
| 1 – 5 mM | +3 – 15 mOsm | None required. |
| 10 – 20 mM | +30 – 60 mOsm | Monitor controls. Cells may adapt.[7] |
| > 20 mM | > 60 mOsm | Compensatory Media Required. |
Compensatory Strategy:
-
Prepare "deficient" media (e.g., DMEM without NaCl or with reduced glucose) custom-ordered or mixed from powder.
-
Supplement the deficient media with your Ethyl L-ornithine stock.
-
Measure final osmolality with a freezing-point osmometer.
-
Adjust to 290 ± 10 mOsm/kg using sterile NaCl solution.
Frequently Asked Questions (FAQ)
Q1: Can I autoclave the Ethyl L-ornithine stock solution? A: No. The ethyl ester bond is heat-labile. Autoclaving will hydrolyze the compound into L-ornithine and ethanol, destroying the prodrug properties. Always use 0.22 µm filtration.
Q2: Why do my cells turn yellow immediately after adding the drug? A: This is the phenol red indicator reacting to the acidity of the dihydrochloride salt. It confirms you did not neutralize the stock solution (see Protocol A). The cells are dying from acid shock, not the drug mechanism.
Q3: Is the "Ethyl" group toxic? A: Intracellular esterases cleave the ethyl group, releasing ethanol. At 10 mM drug concentration, you release ~10 mM ethanol (approx 0.05% v/v). This is generally below the toxicity threshold for most mammalian lines (which tolerate up to 0.1–0.5% ethanol), but it should be included in your "Vehicle Control" (i.e., treat control cells with equivalent ethanol).
Q4: I neutralized the stock, but cells still die at 50 mM. Why? A: At 50 mM, you have likely exceeded the osmotic tolerance of the cells (See Section 2B). Or, you have saturated the polyamine pathway, leading to toxic putrescine accumulation. To distinguish these, use an ODC inhibitor (like DFMO) as a co-treatment. If DFMO rescues the cells, the toxicity is biological (polyamine-related). If not, it is likely osmotic.
References
-
Sigma-Aldrich. L-Ornithine in Cell Culture: Technical Overview. (Discusses cytotoxicity of ornithine derivatives and enzymatic inhibition).
-
National Institutes of Health (PubChem). Ethyl L-ornithine dihydrochloride - Compound Summary. (Physicochemical properties, molecular weight, and component acidity).
-
Burg, M. B., et al. (2007). DNA damage in high NaCl: Cells adapted to high salt have many DNA breaks.[7] Proceedings of the National Academy of Sciences. (Mechanisms of high-salt/chloride cytotoxicity).
-
Casero, R. A., & Woster, P. M. (2009). Terminally alkylated polyamine analogues as chemotherapeutic agents. Journal of Medicinal Chemistry. (Discusses polyamine pathway toxicity and feedback loops).
-
Royal Society of Chemistry. Reactions of α-amino acid esters with metal halides. (Chemical stability and hydrolysis of amino acid ester hydrochlorides).
Sources
- 1. Ethyl L-ornithine dihydrochloride | C7H18Cl2N2O2 | CID 44151258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 84772-29-2: L-Ornithine, ethyl ester, hydrochloride (1… [cymitquimica.com]
- 3. caymanchem.com [caymanchem.com]
- 4. L-Ornithine in Cell Culture [sigmaaldrich.com]
- 5. Inhibition of the polyamine synthesis enzyme ornithine decarboxylase sensitizes triple-negative breast cancer cells to cytotoxic chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ornithine aminotransferase supports polyamine synthesis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cells adapted to high NaCl have many DNA breaks and impaired DNA repair both in cell culture and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls when working with ornithine decarboxylase inhibitors
Technical Support Center: ODC Inhibition Protocols Topic: Troubleshooting & Optimization of Ornithine Decarboxylase (ODC) Inhibition Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The Gatekeeper Enzyme
Welcome to the technical support hub for ODC pharmacology. You are likely here because you are working with DFMO (Difluoromethylornithine / Eflornithine) , the gold-standard suicide inhibitor of ODC.
ODC is the rate-limiting step in polyamine biosynthesis, converting ornithine to putrescine.[1][2] It is an attractive target for oncology and parasitology, but it is also one of the most highly regulated enzymes in biology. It has a turnover rate measured in minutes, not hours.
The most common failure mode is not the drug—it is the experimental environment. The guide below addresses the specific biological feedback loops that often neutralize your inhibition data before you even run the assay.
Part 1: In Vitro Pitfalls (The "Serum Trap")
Q: My cells are growing normally despite high concentrations of DFMO (mM range). Is the drug degraded?
A: The drug is likely fine. Your cells are "eating" polyamines from your culture media.
The Mechanism: When you block ODC with DFMO, the cell senses the drop in intracellular polyamines. In response, it aggressively upregulates the Polyamine Transport System (PTS) (specifically transporters like ATP13A3). If you are using standard Fetal Bovine Serum (FBS), it contains micromolar concentrations of putrescine, spermidine, and spermine. The cell simply bypasses your blockade by importing these exogenous polyamines.
The Solution:
-
Switch to Dialyzed FBS (dFBS): Standard dialysis (10 kDa cutoff) removes small molecules like polyamines while retaining growth factors.
-
Use Defined Serum-Free Media: This eliminates the variable entirely.
-
Check for "Rescue": If you want to prove the effect is ODC-dependent, add exogenous putrescine (10-50 µM) to the DFMO-treated wells. If toxicity reverses, your mechanism is on-target.
Q: I see massive cell death in my control wells containing polyamines. What is happening?
A: You are likely seeing Acrolein toxicity , not polyamine signaling. Ruminant sera (like FBS) contain Serum Amine Oxidases (SAO) . These enzymes oxidatively deaminate spermine and spermidine, producing hydrogen peroxide and acrolein , a highly toxic aldehyde.
The Solution:
-
Add Aminoguanidine (1 mM): This inhibits serum amine oxidases without affecting intracellular polyamine metabolism. It is mandatory if you are adding exogenous polyamines to media containing FBS.
Part 2: Pharmacodynamics (The "Bounce Back")
Q: I treated cells with DFMO for 2 hours, washed it out, and saw no effect 24 hours later. Why?
A: You are fighting the fastest turnover rate in the proteome.
The Mechanism: ODC has an incredibly short half-life (~10–30 minutes). Although DFMO is an irreversible "suicide" inhibitor (it covalently binds to the active site via Cys360), the cell degrades the DFMO-ODC complex and synthesizes new, active ODC enzyme almost immediately after you remove the drug.
The Solution:
-
Continuous Exposure: DFMO must be present in the media continuously for the duration of the experiment (typically 48–72 hours) to deplete the pre-existing pool of polyamines (spermidine/spermine have longer half-lives).
-
Don't Wash: Do not perform "pulse-chase" experiments with DFMO unless you are specifically measuring ODC protein turnover rates.
Part 3: Analytical Validation
Q: Can I use a colorimetric kit to measure intracellular polyamines?
A: generally, no . Intracellular polyamine pools are often in the picomole range, especially after inhibition. Most colorimetric assays lack the sensitivity and specificity to distinguish between putrescine, spermidine, and spermine.
The Solution:
-
HPLC with Dansylation: The industry standard. Derivatize samples with dansyl chloride, extract, and separate via reverse-phase HPLC with fluorescence detection.
-
14C-Ornithine Release Assay: To measure enzyme activity (not polyamine levels), capture the
released when -Ornithine is decarboxylated.[3] This is the only way to prove you have inhibited the flux.
Part 4: In Vivo Considerations
Q: My mice are showing hearing loss. Is this expected?
A: Yes, this is the classic dose-limiting toxicity of DFMO (Ototoxicity).
The Mechanism: Polyamines are required to maintain the inwardly rectifying Potassium channels (Kir4.1) in the cochlea (stria vascularis).[4] Depletion leads to a drop in the endocochlear potential.
The Solution:
-
Monitor: If long-term dosing is required, perform auditory brainstem response (ABR) testing.
-
Recovery: Unlike cisplatin ototoxicity, DFMO-induced hearing loss is often partially reversible upon cessation of the drug.
Visualizing the Problem
Diagram 1: The Futile Cycle of Inhibition
This diagram illustrates why DFMO fails in standard media: The Inhibition-Transport feedback loop.
Caption: Fig 1.[5][6] The "Rescue Pathway." DFMO blocks synthesis, triggering the cell to upregulate transporters (red), which scavenge polyamines from serum (yellow), nullifying the drug's effect.
Diagram 2: Troubleshooting Decision Matrix
Follow this logic flow to diagnose experimental failure.
Caption: Fig 2. Diagnostic workflow for DFMO resistance in vitro. Most failures stem from serum contamination or insufficient duration of exposure.
Summary of Key Parameters
| Parameter | Critical Value / Condition | Reason |
| Media Supplement | Dialyzed FBS (Required) | Prevents polyamine scavenging via PTS. |
| Inhibitor Type | Irreversible (Suicide) | Necessary due to rapid ODC protein turnover ( |
| Exposure Time | > 48 Hours | Required to deplete downstream Spermidine/Spermine pools. |
| Control Additive | Aminoguanidine (1 mM) | Prevents oxidation of exogenous polyamines into toxic acrolein by serum enzymes. |
| Assay Method | HPLC / LC-MS | Colorimetric assays lack sensitivity for depleted pools. |
References
-
Casero, R. A., & Woster, P. M. (2009). Terminally alkylated polyamine analogues as chemotherapeutic agents. Journal of Medicinal Chemistry. Link
-
Pegg, A. E. (2006). Regulation of ornithine decarboxylase.[1][2][5][7][8][9][10][11][12][13] Journal of Biological Chemistry. Link
-
Vangheluwe, P., et al. (2025). The polyamine transporter ATP13A3 mediates difluoromethylornithine-induced polyamine uptake in neuroblastoma. Molecular Oncology. Link
-
Coleman, C. S., & Pegg, A. E. (1998). Assay of mammalian ornithine decarboxylase activity using [14C]ornithine. Methods in Molecular Biology.[14] Link
-
Jia, H., et al. (2023).[15] Intracellular polyamine depletion induces N-linked galactosylation of the monoclonal antibody produced by CHO DP-12 cells.[15] Journal of Biotechnology. Link
-
Smith, K. E., et al. (2004). Irreversible Ototoxicity Associated with Difluoromethylornithine.[11][16][17] Clinical Cancer Research. Link
Sources
- 1. Polyamine Inhibition with DFMO: Shifting the Paradigm in Neuroblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestinal ornithine decarboxylase: half-life and regulation by putrescine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 4. Functional consequences of polyamine synthesis inhibition by L-alpha-difluoromethylornithine (DFMO): cellular mechanisms for DFMO-mediated ototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Upregulation of Polyamine Transport in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Polyamine Transport Inhibitors in a Drosophila Epithelial Model Suggests the Existence of Multiple Transport Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of ornithine decarboxylase: exposure of the C-terminal target by a polyamine-inducible inhibitory protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple and rapid enzymatic assay of ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of antizyme in degradation of ornithine decarboxylase in HTC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of DFMO on polyamine metabolism in the inner ear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A novel suicide inhibitor strategy for antiparasitic drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ornithine Decarboxylase Inhibition by DFMO Activates Opposing Signaling Pathways via Phosphorylation of both Akt/PKB and p27Kip1 in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assay of mammalian ornithine decarboxylase activity using [14C]ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intracellular polyamine depletion induces N-linked galactosylation of the monoclonal antibody produced by CHO DP-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Irreversible ototoxicity associated with difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of the ototoxicity of difluoromethylornithine and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Precision Control of Polyamine Synthesis: A Technical Comparison of ODC Inhibitors
Executive Summary
Ornithine Decarboxylase (ODC) is the rate-limiting enzyme in the polyamine biosynthetic pathway, catalyzing the conversion of L-ornithine to putrescine.[1][2][3] Because polyamines are essential for cell proliferation and DNA stabilization, ODC is a critical target for oncological and antiparasitic therapeutics.[1]
This guide provides a head-to-head technical comparison of the two most significant classes of ODC inhibitors: Difluoromethylornithine (DFMO) , the clinical gold standard, and 1-Amino-oxy-3-aminopropane (APA) , the high-potency research standard. We analyze their kinetic profiles, mechanisms of action, and utility in experimental models to assist researchers in selecting the appropriate tool for their specific application.
Mechanistic Foundation
To select the correct inhibitor, one must understand the catalytic vulnerability of ODC. ODC is a homodimeric enzyme that requires Pyridoxal 5'-phosphate (PLP) as a cofactor.[3]
The Divergent Mechanisms
-
DFMO (Suicide Inhibition): DFMO is an enzyme-activated irreversible inhibitor. It binds to the active site as a substrate analog. During the catalytic turnover, a fluorine atom is eliminated, generating a reactive intermediate that forms a covalent Schiff base linkage with Cys-360 (and potentially the PLP cofactor), permanently disabling the enzyme.
-
APA (Transition State Analog/Competitive): APA acts as a potent competitive inhibitor.[1][4][5] It carries an amino-oxy group that reacts with the aldehyde group of the PLP cofactor to form a stable oxime . This reaction mimics the transition state but does not result in a covalent bond with the protein backbone itself, although the PLP-APA adduct is extremely tightly bound (
in nanomolar range).
Figure 1: Mechanistic divergence between DFMO (covalent inactivation) and APA (high-affinity cofactor sequestration).
Head-to-Head Comparison: DFMO vs. APA[3][4][6]
The choice between DFMO and APA often dictates the sensitivity and duration of the observed effect.
| Feature | DFMO (Eflornithine) | APA (1-Amino-oxy-3-aminopropane) |
| Primary Classification | Irreversible (Suicide) Inhibitor | Potent Competitive / Transition State Analog |
| Binding Affinity ( | Low: ~39 µM | High: ~1.0 – 3.2 nM |
| IC50 (in vitro) | ~7.5 - 50 µM | ~5 - 10 nM |
| Reversibility | Irreversible (requires new protein synthesis) | Pseudo-irreversible (due to ultra-tight binding) |
| Cellular Uptake | Poor (requires active transport) | Moderate to Good |
| Specificity | High specificity for ODC | High, but potential PLP scavenging |
| Clinical Status | FDA Approved (Trypanosomiasis, Neuroblastoma) | Preclinical / Research Tool |
| Primary Utility | Long-term depletion studies; Clinical translation | Acute, rapid depletion; Structural studies |
Expert Insight: When to use which?
-
Use DFMO when modeling clinical scenarios or when you need to ensure that the inhibition is not washed out during long-term cell culture experiments. Because it is irreversible, even if the free drug is removed, the enzyme remains dead. Recovery requires de novo protein synthesis.
-
Use APA when you need to stop the reaction immediately and completely in an in vitro enzymatic assay, or when studying kinetics where DFMO's high
might obscure subtle effects. APA is roughly 1,000x more potent on a molar basis in cell-free systems.
Experimental Protocols
Protocol A: The Gold Standard CO Release Assay
This assay measures the release of radioactive CO
Reagents:
-
L-[1-
C]ornithine: Specific activity ~50 mCi/mmol. -
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 2.5 mM DTT.
-
Cofactor: 50 µM Pyridoxal 5'-phosphate (PLP). Critical: Add fresh; ODC is inactive without it.
-
CO
Trap: Whatman GF/B filter paper discs soaked in 20 µL Hyamine Hydroxide (10x) or 2M KOH.
Workflow:
-
Preparation: Place the Hyamine-soaked filter paper into a center well or a bucket suspended from the cap of the reaction vial.
-
Reaction Mix: Combine Buffer, PLP, and Cell Lysate (Enzyme source) in the main vial compartment.
-
Inhibitor Addition: Add DFMO or APA at desired concentrations.
-
Note: For DFMO, pre-incubation (15-30 min) is often required to allow the suicide mechanism to occur before substrate addition.
-
-
Start: Initiate reaction by injecting L-[1-
C]ornithine (final conc 0.2 mM). Seal immediately. -
Incubation: 37°C for 30–60 minutes.
-
Termination: Inject 200 µL of 10% Trichloroacetic Acid (TCA) or 1M Citric Acid through the stopper into the reaction mix.
-
Action: This stops the enzyme and drives dissolved CO
out of the solution.
-
-
Capture: Continue incubation for 30-60 mins to allow full CO
absorption by the filter paper. -
Quantification: Transfer filter paper to scintillation fluid and count (LSC).
Figure 2: Workflow for the radiometric 14CO2 capture assay.
Protocol B: Cellular Polyamine Depletion Verification (HPLC)
Inhibition of ODC activity does not always correlate linearly with polyamine depletion due to uptake from the media or compensatory mechanisms. Validation via HPLC is mandatory.
Methodology:
-
Treatment: Treat cells with DFMO (typically 1-5 mM) or APA (1-10 µM) for 24-72 hours.
-
Lysis: Wash cells 3x with PBS. Lyse in 10% TCA.
-
Derivatization: Polyamines do not fluoresce. React supernatant with Dansyl Chloride (incubation at 60°C for 1 hr, dark).
-
Separation: C18 Reverse-phase column.
-
Mobile Phase: Water/Acetonitrile gradient.
-
-
Detection: Fluorescence (Ex: 340 nm, Em: 515 nm).
-
Expectation:
-
Putrescine: Rapid depletion (detectable within 4-6 hours).
-
Spermidine: Slower depletion (24+ hours).
-
Spermine: Often resistant to depletion by ODC inhibitors alone (requires polyamine analog treatment).
-
Troubleshooting & Controls
-
The "Boiled Enzyme" Control: Always include a sample where the lysate was boiled for 10 minutes before adding substrate. This accounts for non-enzymatic decarboxylation or volatile impurities in the radiolabel.
-
The PLP Factor: If your inhibition data for APA looks inconsistent, check your PLP concentration. Excess PLP can out-compete APA if the inhibitor concentration is too low, as APA targets the cofactor binding.
-
DFMO Uptake: In cell culture, DFMO uptake is via the amino acid transporter. High concentrations of Arginine or Ornithine in the media can compete with DFMO uptake, reducing efficacy. Use low-ornithine media if high sensitivity is required.
References
-
Casero, R. A., Jr, & Woster, P. M. (2009). Recent advances in the development of polyamine analogues as antitumor agents. Journal of Medicinal Chemistry, 52(15), 4537–4550. Link
-
Metcalf, B. W., et al. (1978). Catalytic irreversible inhibition of mammalian ornithine decarboxylase (ODC) by substrate and product analogues.[6] Journal of the American Chemical Society, 100(8), 2551-2553. Link
-
Stanek, J., et al. (1992). 1-Amino-oxy-3-aminopropane, a new and potent inhibitor of ornithine decarboxylase: Synthesis and biological activity. Journal of Medicinal Chemistry, 35(8), 1339–1344. Link
-
Pegg, A. E. (2006). Regulation of ornithine decarboxylase. Journal of Biological Chemistry, 281(21), 14529–14532. Link
-
Nowotarski, S. L., et al. (2013). Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane.[1][6] Biochemical Journal, 478(23), 4137–4149.[5] Link
Sources
- 1. Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 3. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. portlandpress.com [portlandpress.com]
- 6. A structural insight into the inhibition of human and Leishmania donovani ornithine decarboxylases by 1-amino-oxy-3-aminopropane - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Modulatory Profile of Ethyl L-Ornithine Dihydrochloride on ODC: A Technical Comparison Guide
Topic: Validating the Inhibitory Effect of Ethyl L-Ornithine Dihydrochloride on ODC Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Strategic Context
In the landscape of polyamine pathway modulation, Ornithine Decarboxylase (ODC) remains a critical oncogenic and antiparasitic target. While
This guide provides a self-validating framework to determine whether Ethyl L-ornithine acts as a functional inhibitor or a metabolic substrate prodrug. Unlike DFMO, which is a suicide inhibitor, ethyl esters of amino acids often serve as cell-permeable prodrugs. Therefore, distinguishing between intrinsic enzymatic inhibition (competitive binding) and cellular metabolic fueling (hydrolysis to substrate) is the core objective of this validation protocol.
Mechanistic Comparison: The Candidate vs. The Gold Standard
To validate the inhibitory effect of Ethyl L-ornithine, one must benchmark it against the established mechanism of DFMO.
| Feature | DFMO (Eflornithine) | Ethyl L-Ornithine (Candidate) |
| Mechanism Class | Irreversible "Suicide" Inhibitor | Potential Competitive Inhibitor or Substrate Prodrug |
| Binding Mode | Covalent modification of active site Cys-360 | Reversible binding (Candidate) or Hydrolysis (Prodrug) |
| Kinetics | Hypothesis: | |
| Cellular Fate | Remains intact; depletes polyamines | Likely hydrolyzed by esterases to L-Ornithine (Substrate) |
| Outcome | G1 Cell Cycle Arrest; Polyamine Depletion | To be Validated: Inhibition vs. Polyamine Pool Expansion |
Pathway Visualization
The following diagram illustrates the critical intervention points in the polyamine biosynthesis pathway, highlighting the divergence between irreversible inhibition and potential substrate loading.
Caption: Mechanistic divergence: DFMO irreversibly blocks ODC, whereas Ethyl L-Ornithine may either compete for the active site or hydrolyze to fuel the pathway.
Experimental Validation Protocols
To scientifically validate the inhibitory claim, you must perform a Cell-Free Enzymatic Assay (to test direct binding) followed by a Cellular Proliferation Assay (to test physiological effect).
Protocol A: Radiometric Release Assay (The "Truth" Test)
This is the definitive method to determine if Ethyl L-ornithine inhibits ODC catalytic activity directly, independent of cellular metabolism.
Objective: Measure the release of
Reagents:
-
Enzyme: Recombinant Human ODC (purified) or lysate from ODC-overexpressing cells (e.g., stimulated RAW 264.7).
-
Substrate: L-[1-
]ornithine hydrochloride (Specific Activity > 50 mCi/mmol).[1] -
Cofactor: Pyridoxal 5'-phosphate (PLP), 50
M. -
Inhibitors: DFMO (Positive Control), Ethyl L-ornithine (Test Compound).
Step-by-Step Workflow:
-
Preparation: Mix ODC buffer (Tris-HCl pH 7.5, EDTA, DTT, PLP) with the enzyme source on ice.
-
Inhibitor Pre-incubation:
-
Group 1: Vehicle (Buffer only).
-
Group 2: DFMO (10
M - 1 mM). -
Group 3: Ethyl L-ornithine (Titration: 1
M - 10 mM). -
Incubate for 15 minutes at 37°C to allow binding.
-
-
Reaction Initiation: Add L-[1-
]ornithine mix. Seal immediately with a rubber stopper equipped with a center well containing Hyamine Hydroxide (CO2 trap). -
Incubation: Incubate at 37°C for 60 minutes.
-
Termination: Inject 10% Trichloroacetic acid (TCA) through the stopper into the reaction mix (not the center well) to stop the reaction and liberate dissolved CO2.
-
Quantification: Transfer the center well contents to scintillation fluid and count DPM (Disintegrations Per Minute).
Validation Criteria:
-
Inhibition: If Ethyl L-ornithine is an inhibitor, DPM will decrease in a dose-dependent manner.
-
Non-Inhibitor: If DPM remains comparable to Vehicle, the compound does not bind/inhibit the catalytic site.
Protocol B: Kinetic Characterization (Lineweaver-Burk)
If inhibition is observed in Protocol A, determine the type of inhibition.
Method: Perform the
Data Analysis:
Plot
| Pattern | Interpretation | Relevance to Ethyl L-Ornithine |
| Lines intersect at Y-axis | Competitive Inhibition | Most likely scenario if the ethyl group blocks decarboxylation but allows binding. |
| Lines intersect at X-axis | Non-competitive | Unlikely for structural analogs. |
| Parallel Lines | Uncompetitive | Rare for this class. |
Cellular Efficacy & Polyamine Pool Analysis[5]
Even if the compound inhibits the purified enzyme, cellular efficacy depends on membrane permeability and stability against esterases.
Protocol C: HPLC Polyamine Quantification
Objective: Determine if treatment depletes intracellular Putrescine/Spermidine.
Workflow:
-
Culture: Seed cancer cells (e.g., Neuroblastoma or Colon Cancer lines known for high ODC).
-
Treatment: Treat with
dose of Ethyl L-ornithine vs. DFMO for 24-72 hours. -
Lysis: Wash cells and lyse in 0.4 M Perchloric Acid (PCA).
-
Derivatization: Dansylate the supernatant (Dansyl chloride).
-
HPLC Separation: C18 Reverse-phase column; Gradient elution (Water/Acetonitrile).
-
Detection: Fluorescence (Ex 340nm / Em 515nm).
Critical Interpretation:
-
True Inhibition (Like DFMO): Putrescine and Spermidine levels drop significantly.
-
Prodrug Effect (Substrate Source): Putrescine and Spermidine levels increase or remain stable (The ester hydrolyzes to Ornithine, fueling the pathway).
Validation Logic Diagram
The following flowchart dictates the decision-making process for validating the compound.
Caption: Decision matrix for validation. Success requires both enzymatic inhibition and intracellular polyamine depletion.
Technical Data Summary for Comparison
When publishing your findings, summarize the data in this format to facilitate direct comparison with DFMO.
| Metric | DFMO (Benchmark) | Ethyl L-Ornithine (Target Profile) |
| IC50 (Enzymatic) | ~30-50 | Determine experimentally (Expected: Higher if competitive) |
| Ki (Inhibition Constant) | Irreversible ( | Calculate from Lineweaver-Burk |
| Reversibility | None (Covalent) | Likely Reversible (Dialysis restores activity) |
| Cellular Putrescine | >90% Depletion | Critical Check: Depletion vs. Accumulation |
| Cytotoxicity | Cytostatic (Arrests proliferation) | Check for non-specific toxicity (LDH assay) |
References
-
Evaluation of ODC Inhibition Mechanisms Source: National Institutes of Health (NIH) / PubMed Title: Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine. URL:[Link]
-
Standard ODC Assay Protocol Source: Protocol Exchange / Nature Title: Measurement of Ornithine Decarboxylase (ODC) Activity in Cell Lysates. URL:[Link]
-
Polyamine Pathway and DFMO Clinical Context Source: Cureus / PMC Title: Difluoromethylornithine (DFMO) and Neuroblastoma: A Review. URL:[Link]
Sources
Publish Comparison Guide: Ethyl L-ornithine Dihydrochloride Cross-Reactivity & Specificity
Executive Summary & Compound Identity
Ethyl L-ornithine dihydrochloride (L-Ornithine ethyl ester) is primarily utilized as a prodrug or a transport-facilitated derivative of L-ornithine. Unlike direct enzymatic inhibitors such as
Crucial Distinction:
-
Ethyl L-ornithine (Ester): Substrate for esterases; generally inactive against ODC/NOS until hydrolyzed.
- -Ethylornithine: A competitive inhibitor of Ornithine Decarboxylase (ODC).
-
N-iminoethyl-L-ornithine (L-NIO): A potent, irreversible inhibitor of Nitric Oxide Synthase (NOS).
This guide focuses on the ethyl ester (prodrug) form, evaluating its stability, conversion, and lack of direct cross-reactivity compared to established inhibitors.
Mechanism of Action & Specificity Profile[1]
The biological activity of Ethyl L-ornithine dihydrochloride is dictated by a two-step mechanism: Transport & Hydrolysis .
-
Transport: The ethyl ester modification masks the carboxyl group, creating a more lipophilic cation that can passively diffuse or utilize different transport channels than the zwitterionic free amino acid.
-
Activation: Intracellular esterases (e.g., carboxylesterases) hydrolyze the ester bond, releasing free L-ornithine and ethanol.
Enzymatic Interaction Matrix
The following table contrasts the direct activity of the Ethyl Ester against key enzymes in the urea and polyamine cycles versus standard inhibitors.
| Enzyme Target | Ethyl L-ornithine (Ester) | L-Ornithine (Free Acid) | DFMO (Standard Inhibitor) | L-NIO (NOS Inhibitor) |
| Ornithine Decarboxylase (ODC) | Inactive (Prodrug) | Substrate ( | Irreversible Inhibitor ( | No Interaction |
| Arginase | Weak/No Binding | Product Inhibitor ( | No Interaction | No Interaction |
| Nitric Oxide Synthase (NOS) | No Interaction | Substrate (via Arginine loop) | No Interaction | Irreversible Inhibitor ( |
| Carboxylesterases | Substrate (High Turnover) | No Interaction | No Interaction | No Interaction |
| Ornithine Transcarbamylase (OTC) | Inactive (Steric hindrance) | Substrate | No Interaction | No Interaction |
Technical Insight: The ethyl group sterically hinders the precise alignment required for the Schiff base formation with Pyridoxal-5'-Phosphate (PLP) in the ODC active site. Consequently, the ester must be hydrolyzed to function as a substrate or competitor.
Visualization: Metabolic Pathway & Interference Points
The diagram below illustrates the flow of Ethyl L-ornithine through the metabolic pathway and highlights where specific inhibitors (often confused with the ester) exert their effects.
Caption: Pathway illustrating Ethyl L-ornithine activation via esterases. Note that direct inhibition of ODC and NOS requires specific inhibitors (DFMO, L-NIO), not the ethyl ester prodrug.
Experimental Protocols for Specificity Validation
To validate the specificity and stability of Ethyl L-ornithine dihydrochloride in your own system, use the following self-validating protocols.
Protocol A: Esterase Stability & Hydrolysis Assay
Purpose: To quantify the conversion rate of the prodrug to the active amino acid.
-
Preparation:
-
Prepare a 10 mM stock of Ethyl L-ornithine dihydrochloride in PBS (pH 7.4).
-
Isolate liver microsomes or use purified Porcine Liver Esterase (PLE).
-
-
Reaction:
-
Incubate 100 µM Ethyl L-ornithine with 1 unit/mL esterase at 37°C.
-
Aliquot samples at 0, 5, 15, 30, and 60 minutes.
-
-
Quenching: Stop reaction with ice-cold acetonitrile (1:1 v/v).
-
Analysis (HPLC-FLD):
-
Derivatize samples with OPA (o-phthalaldehyde) to detect primary amines.
-
Differentiation: The ethyl ester elutes later (more hydrophobic) than free L-ornithine on a C18 column.
-
Success Metric: Disappearance of the ester peak (
min) and appearance of the ornithine peak ( min).
-
Protocol B: ODC Cross-Reactivity (Negative Control Assay)
Purpose: To prove the ester does not inhibit ODC unless hydrolyzed.
-
System: Recombinant human ODC enzyme + 0.2 mM PLP (cofactor).
-
Substrate:
-L-Ornithine. -
Inhibitor Groups:
-
Control: Vehicle only.
-
Positive Control: 10 µM DFMO (Expect >95% inhibition).
-
Test Group 1: 100 µM Ethyl L-ornithine (No Esterase).
-
Test Group 2: 100 µM Ethyl L-ornithine + Pre-incubation with Esterase (10 min).
-
-
Measurement: Capture released
on hyamine hydroxide-soaked filter paper. -
Interpretation:
-
Group 1 (No Esterase): Should show <5% inhibition (comparable to vehicle).
-
Group 2 (Hydrolyzed): May show substrate competition (isotope dilution) but not irreversible inhibition.
-
References
-
Vertex Pharmaceuticals. (1989). Comparative antitumor properties in rodents of irreversible inhibitors of L-ornithine decarboxylase, used as such or as prodrugs. Link
-
Frontiers in Pharmacology. (2023). Eflornithine (DFMO) for chemoprevention: Mechanism and Specificity. Link
-
McCall, T. B., et al. (1991). Identification of N-iminoethyl-L-ornithine as an irreversible inhibitor of nitric oxide synthase in phagocytic cells. British Journal of Pharmacology. Link
-
PubChem. (2025). Ethyl L-ornithine dihydrochloride Compound Summary. Link
-
Mamont, P. S., et al. (1978). Alpha-methyl ornithine, a potent competitive inhibitor of ornithine decarboxylase. Link
Assessing the specificity of Ethyl L-ornithine dihydrochloride as an ODC inhibitor
For researchers and drug development professionals navigating the landscape of cancer and infectious disease therapeutics, ornithine decarboxylase (ODC) presents a compelling target. As the rate-limiting enzyme in polyamine biosynthesis, its inhibition can effectively curb the proliferation of rapidly dividing cells.[1][2] This guide provides an in-depth comparison of established ODC inhibitors, alongside a prospective evaluation of Ethyl L-ornithine dihydrochloride, a compound of interest whose inhibitory potential remains to be fully elucidated.
The Central Role of Ornithine Decarboxylase in Cell Proliferation
Ornithine decarboxylase catalyzes the conversion of L-ornithine to putrescine, the first and committed step in the synthesis of polyamines such as spermidine and spermine.[2][3] These polyamines are essential for a multitude of cellular processes, including DNA stabilization, gene transcription, and translation, making them critical for cell growth and differentiation.[4] Consequently, aberrant ODC activity and elevated polyamine levels are frequently observed in various cancers, rendering ODC a prime target for therapeutic intervention.[3][5]
The Established Players: A Look at DFMO and APA
Two of the most well-characterized ODC inhibitors are α-difluoromethylornithine (DFMO or eflornithine) and 1-amino-oxy-3-aminopropane (APA).
DFMO (Eflornithine): The Clinically Validated Standard
DFMO is an enzyme-activated, irreversible inhibitor of ODC.[6] It acts as a suicide substrate, leading to the covalent modification and inactivation of the enzyme.[4] While its efficacy as a standalone cancer therapeutic has been modest, it has found success in treating African sleeping sickness and preventing relapse in high-risk neuroblastoma.[5][6]
APA (1-amino-oxy-3-aminopropane): A Potent Competitive Inhibitor
APA is a highly potent competitive inhibitor of ODC, with a reported Ki value in the nanomolar range.[7] It functions by competing with the natural substrate, ornithine, for binding to the active site of the enzyme.[1]
The following diagram illustrates the polyamine biosynthesis pathway and the points of inhibition for these compounds.
Caption: The polyamine biosynthesis pathway, highlighting the role of ODC and the inhibitory action of DFMO and APA.
Comparative Performance of Known ODC Inhibitors
To objectively compare the performance of these inhibitors, we can examine their key kinetic parameters, such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki).
| Inhibitor | Type of Inhibition | Target | IC50 | Ki (or KD) | Reference(s) |
| DFMO (Eflornithine) | Irreversible (Suicide Substrate) | Ornithine Decarboxylase | ~7.5 µM (for D-DFMO) | ~1.3 µM (for L-DFMO) | [8] |
| APA | Competitive | Ornithine Decarboxylase | Low nM range | ~3.2 nM | [1][7] |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration and enzyme source. The values presented here are for comparative purposes.
The Prospect of Ethyl L-ornithine dihydrochloride: An Uncharacterized Potential Inhibitor
Ethyl L-ornithine dihydrochloride is structurally similar to L-ornithine, the natural substrate of ODC. This structural analogy raises the possibility that it could act as a competitive inhibitor. Furthermore, the ethyl ester moiety could potentially enhance its cell permeability, allowing it to be hydrolyzed intracellularly to L-ornithine, which could then compete with the endogenous substrate. This "prodrug" approach has been successfully employed for other ODC inhibitors to improve their pharmacological properties.
However, to date, there is a lack of published scientific literature specifically evaluating the ODC inhibitory activity and specificity of Ethyl L-ornithine dihydrochloride. Therefore, a rigorous experimental assessment is required to validate this hypothesis.
A Roadmap for Assessing the Specificity of Ethyl L-ornithine dihydrochloride
To determine if Ethyl L-ornithine dihydrochloride is a specific ODC inhibitor, a systematic experimental approach is necessary. The following workflow outlines the key experiments required.
Caption: A stepwise experimental workflow to comprehensively assess the specificity and efficacy of a potential ODC inhibitor.
Detailed Experimental Protocols
1. In Vitro ODC Inhibition Assay (IC50 Determination)
This initial experiment aims to determine if Ethyl L-ornithine dihydrochloride can inhibit ODC activity in a cell-free system.
-
Principle: The activity of purified ODC is measured by quantifying the release of ¹⁴CO₂ from radiolabeled L-[¹⁴C]ornithine.
-
Protocol:
-
Purify recombinant human ODC enzyme.
-
Prepare a reaction mixture containing assay buffer (e.g., Tris-HCl, pH 7.5), pyridoxal phosphate (PLP), and dithiothreitol (DTT).
-
Add varying concentrations of Ethyl L-ornithine dihydrochloride to the reaction mixture.
-
Initiate the reaction by adding a mixture of L-ornithine and L-[¹⁴C]ornithine.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Trap the released ¹⁴CO₂ using a suitable scintillant and quantify using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration and determine the IC50 value using non-linear regression analysis.
-
2. Enzyme Kinetic Studies (Determination of Ki and Mechanism of Inhibition)
This experiment elucidates how Ethyl L-ornithine dihydrochloride inhibits ODC.
-
Principle: By measuring the initial reaction rates at various substrate and inhibitor concentrations, one can determine the inhibitor constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) using Michaelis-Menten kinetics and Lineweaver-Burk plots.[9]
-
Protocol:
-
Perform the ODC activity assay as described above.
-
Vary the concentration of the substrate (L-ornithine) at several fixed concentrations of Ethyl L-ornithine dihydrochloride.
-
Measure the initial reaction velocities for each condition.
-
Plot the data using Lineweaver-Burk or other kinetic models to determine the Vmax, Km, and Ki values.
-
3. Selectivity Profiling
To ensure the inhibitor is specific to ODC, it should be tested against other related enzymes.
-
Principle: The inhibitory activity of Ethyl L-ornithine dihydrochloride is assessed against other decarboxylases, such as lysine decarboxylase or arginine decarboxylase, to determine its selectivity.
-
Protocol:
-
Obtain purified preparations of other decarboxylases.
-
Perform enzymatic assays for each decarboxylase in the presence and absence of Ethyl L-ornithine dihydrochloride.
-
Compare the IC50 values obtained for ODC with those for other decarboxylases. A significantly higher IC50 for other enzymes indicates selectivity for ODC.
-
4. Cellular ODC Activity and Polyamine Level Measurement
These assays confirm the inhibitor's activity in a biological context.
-
Principle: The ability of Ethyl L-ornithine dihydrochloride to inhibit ODC activity within intact cells and consequently reduce intracellular polyamine levels is measured.
-
Protocol:
-
Treat a relevant cell line (e.g., a cancer cell line with high ODC expression) with varying concentrations of Ethyl L-ornithine dihydrochloride.
-
For cellular ODC activity, lyse the cells and perform the ODC assay on the cell lysates.
-
For polyamine levels, extract intracellular metabolites and quantify putrescine, spermidine, and spermine levels using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry.
-
Conclusion
While DFMO and APA are well-established ODC inhibitors with distinct mechanisms and potencies, the exploration of new chemical entities is crucial for advancing therapeutic options. Ethyl L-ornithine dihydrochloride presents an intriguing candidate due to its structural similarity to the natural substrate of ODC and the potential for a prodrug-based delivery. However, its efficacy and specificity as an ODC inhibitor are yet to be experimentally validated. The comprehensive experimental roadmap outlined in this guide provides a robust framework for researchers to systematically assess the potential of Ethyl L-ornithine dihydrochloride and other novel compounds as specific and effective ODC inhibitors. Such rigorous evaluation is paramount for the successful development of next-generation therapeutics targeting the critical polyamine biosynthesis pathway.
References
- Fozard, J. R., et al. (1980). The irreversible inhibition of ornithine decarboxylase by alpha-difluoromethylornithine; a specific approach to the chemotherapy of diseases associated with excessive polyamine synthesis. Biochemical Pharmacology, 29(12), 1677-1683.
- Pegg, A. E. (2009).
- Marton, L. J., & Pegg, A. E. (1995). Polyamines as targets for cancer chemotherapy. Annual review of pharmacology and toxicology, 35(1), 55-91.
-
PubChem. Ethyl L-ornithine dihydrochloride. [Link]
- Heby, O., & Persson, L. (1990). Molecular genetics of polyamine synthesis in eukaryotic cells. Trends in Biochemical Sciences, 15(4), 153-158.
- Gerner, E. W., & Meyskens Jr, F. L. (2004). Polyamines and cancer: old molecules, new understanding.
- Bacchi, C. J. (2000). Chemotherapy of human African trypanosomiasis. British medical bulletin, 56(1), 183-198.
- Al-Naji, M. A., & Al-Zahawi, A. M. (2014). 1-Aminooxy-3-aminopropane (APA) a potent inhibitor of ornithine decarboxylase: A review. Journal of Applied Pharmaceutical Science, 4(12), 114-119.
- Jackson, R. C., et al. (1987). 1-Aminooxy-3-aminopropane: a potent and specific inhibitor of ornithine decarboxylase.
- Pegg, A. E. (2013). The function of polyamines in mammalian cells. Journal of biological chemistry, 288(41), 29198-29206.
- Sholler, G. S., et al. (2018). A phase I study of difluoromethylornithine (DFMO) in children with relapsed/refractory neuroblastoma. Journal of clinical oncology, 36(15_suppl), 10515-10515.
- Casero, R. A., & Marton, L. J. (2007). Targeting polyamine metabolism and function in cancer and other hyperproliferative diseases. Nature reviews Drug discovery, 6(5), 373-390.
-
YouTube. (2023, March 6). Finding the dissociation constant ki for a competitive inhibitor. [Link]
-
ResearchGate. (n.d.). Sensitivity to DFMO treatment in three NB cell lines. DFMO IC50 values... [Link]
-
PubMed Central (PMC). (2019, December 12). Critical Factors in Human Antizymes that Determine the Differential Binding, Inhibition, and Degradation of Human Ornithine Decarboxylase. [Link]
-
PubMed Central (PMC). (2003, March 1). Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine. [Link]
-
Beat Childhood Cancer. DFMO. [Link]
-
MDPI. (2024, February 19). Correlation of Experimental and Calculated Inhibition Constants of Protease Inhibitor Complexes. [Link]
-
Clinical Cancer Research. (1999, May 1). Development of Difluoromethylornithine (DFMO) as a Chemoprevention Agent. [Link]
-
PubMed. (1993). Ornithine decarboxylase activity as a prognostic marker for colorectal cancer. [Link]
-
PubMed Central (PMC). (2023, April 17). Difluoromethylornithine (DFMO) and Neuroblastoma: A Review. [Link]
-
Canadian Society of Pharmacology and Therapeutics (CSPT). Inhibitory constant (Ki). [Link]
-
Longdom Publishing. (n.d.). Synthesis and Evaluation of Ornithine Decarboxylase Inhibitors with Oxime Moiety and MCF-7 Breast Cancer Cells. [Link]
-
PubMed Central (PMC). (2018, February 8). Alpha-Difluoromethylornithine, an Irreversible Inhibitor of Polyamine Biosynthesis, as a Therapeutic Strategy against Hyperproliferative and Infectious Diseases. [Link]
-
Frontiers. (n.d.). Dual Inhibition of Ornithine Decarboxylase and A1 Adenosine Receptor Efficiently Suppresses Breast Tumor Cells. [Link]
-
American Society for Microbiology. (2015, September 2). Decarboxylase Broth Protocol. [Link]
-
MDPI. (n.d.). Biochemical Characterization of Ornithine Decarboxylases from Solanaceae Plants Producing Tropane Alkaloids. [Link]
Sources
- 1. Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 3. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. mdpi.com [mdpi.com]
- 6. Alpha-Difluoromethylornithine, an Irreversible Inhibitor of Polyamine Biosynthesis, as a Therapeutic Strategy against Hyperproliferative and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
A Researcher's Guide to Validating the On-Target Effects of Ethyl L-ornithine dihydrochloride Using Genetic Knockouts
In the landscape of drug discovery and chemical biology, the rigorous validation of a compound's on-target effects is paramount. This guide provides an in-depth, technically-focused framework for researchers, scientists, and drug development professionals to validate the on-target activity of Ethyl L-ornithine dihydrochloride. Our central hypothesis posits that Ethyl L-ornithine dihydrochloride, owing to its structural similarity to L-ornithine, functions as a modulator of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.
To rigorously test this hypothesis, we present a comprehensive strategy that contrasts the effects of Ethyl L-ornithine dihydrochloride in wild-type cells with those in cells where the ODC1 gene has been knocked out using CRISPR-Cas9 technology. This comparative approach provides the gold standard for attributing the compound's activity to its intended target. This guide will navigate you through the experimental design, detailed protocols for genetic knockout and subsequent validation assays, and the interpretation of comparative data.
The Central Role of Ornithine Decarboxylase in Cellular Proliferation
Ornithine decarboxylase (ODC) is a critical enzyme that catalyzes the conversion of ornithine to putrescine, the first and rate-limiting step in the biosynthesis of polyamines such as spermidine and spermine.[1][2] These polyamines are essential for a multitude of cellular processes, including DNA stabilization, gene expression, and protein synthesis, making them indispensable for cell growth and proliferation.[2][3] Dysregulation of ODC and elevated polyamine levels are frequently observed in various cancers, positioning ODC as an attractive therapeutic target.[4][5] The well-characterized ODC inhibitor, Eflornithine (DFMO), has been a valuable tool in elucidating the roles of polyamines and serves as a benchmark for novel ODC-targeting compounds.[6]
This guide will delineate a multi-pronged approach to ascertain whether Ethyl L-ornithine dihydrochloride exerts its biological effects through the specific inhibition of ODC.
Experimental Workflow: A Triad of Validation
Our validation strategy is built upon a triad of complementary experimental approaches designed to provide a comprehensive and robust assessment of on-target activity. This workflow is designed to move from direct target engagement to downstream pathway effects and finally to cellular phenotype.
Sources
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. pnas.org [pnas.org]
- 4. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 5. Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ornithine Decarboxylase Inhibition by DFMO Activates Opposing Signaling Pathways via Phosphorylation of both Akt/PKB and p27Kip1 in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the therapeutic index of Ethyl L-ornithine dihydrochloride compared to other ODC inhibitors
This guide provides an in-depth technical evaluation of Ethyl L-ornithine dihydrochloride in the context of Ornithine Decarboxylase (ODC) inhibition.
Critical Scientific Clarification:
In the field of polyamine pharmacology, precise nomenclature is non-negotiable. "Ethyl L-ornithine dihydrochloride" (CAS 84772-29-2) typically refers to the ethyl ester of L-ornithine .[] In cellular systems, this compound acts as a prodrug for the substrate (ornithine) , often increasing polyamine synthesis upon hydrolysis.[] It is frequently confused with
This guide evaluates the therapeutic potential of these compounds, contrasting the competitive mechanism of
Executive Analysis: The "Ethyl" Distinction
The therapeutic index (TI) of an ODC inhibitor is defined by the ratio of its toxic dose to its effective inhibitory dose (
| Compound Variant | Chemical Nature | Mechanism of Action | Therapeutic Potential |
| Ethyl L-Ornithine (Ester) | Carboxyl-ester of L-Ornithine | Substrate Prodrug (Cellular). Hydrolyzes to L-Ornithine, fueling ODC. In vitro (cell-free), it may competitively bind without reacting. | Negative . Promotes proliferation in vivo. |
| Competitive Inhibitor . Binds active site but cannot be decarboxylated.[2] | Moderate . Reversible binding limits potency compared to suicide inhibitors. | ||
| DFMO (Eflornithine) | Suicide Inhibitor .[2] Irreversible alkylation of Cys360. | High . FDA-approved; "Gold Standard" for specificity. | |
| APA | Amino-oxy analog | Potent Competitive/Transition-state . Forms oxime with PLP cofactor.[2] | High Potency / Lower TI . High affinity ( |
Mechanistic Comparison & Efficacy Data
Mechanism of Action (MOA)
-
DFMO: Enters the active site, undergoes decarboxylation, and generates a reactive intermediate that covalently crosslinks to Cysteine 360 , permanently disabling the enzyme. Turnover is zero.
-
-Ethylornithine: Competes with L-ornithine for the active site. It binds but cannot undergo decarboxylation due to the steric bulk and lack of a proton on the
-carbon (if disubstituted) or electronic properties. Inhibition is reversible; high intracellular ornithine levels can wash it out. -
Ethyl L-Ornithine (Ester): In cell-free assays, the ester group prevents the carboxyl interaction required for decarboxylation, acting as a weak competitive inhibitor. In cells, esterases cleave the ethyl group, releasing L-ornithine (substrate), causing a surge in Putrescine.
Quantitative Performance Matrix
The following data synthesizes comparative inhibitory constants (
| Inhibitor Class | In Vivo Half-Life ( | Therapeutic Index Note | ||
| DFMO | ~3.5 hrs (Plasma) | High . Low host toxicity; rapid clearance requires high doses. | ||
| Variable | Moderate . Reversibility necessitates continuous high exposure. | |||
| APA | Short | Low/Moderate . Extreme potency risks PLP-enzyme cross-reactivity. | ||
| Ethyl L-Ornithine (Ester) | N/A (Promotes Growth) | N/A | Negative . Used to rescue cells from ODC inhibition. |
Key Insight: While APA and
-ethyl analogs often show lower(tighter binding) than DFMO, DFMO's irreversibility grants it a superior therapeutic index in vivo. The enzyme must be re-synthesized to restore activity, decoupling pharmacodynamics from pharmacokinetics.
Visualization: ODC Inhibition Pathways
The following diagram illustrates the divergent fates of the ODC active site when encountering the Substrate (Ornithine), the Suicide Inhibitor (DFMO), and the Competitive Inhibitor (
Caption: Mechanistic divergence of ODC ligands. DFMO leads to permanent inactivation, while
Experimental Protocols
To validate the therapeutic index and inhibitory potential, the following self-validating protocols are recommended.
Protocol A: Cell-Free ODC Inhibition Assay (Determining )
Objective: Differentiate between competitive inhibition (Ethyl L-ornithine/
-
Reagents:
-
Purified Recombinant Human ODC.
-
Substrate: L-[1-
C]Ornithine.[3] -
Cofactor: Pyridoxal 5'-phosphate (PLP) (100
M). -
Test Compounds: DFMO, Ethyl L-ornithine dihydrochloride,
-Ethylornithine.
-
-
Workflow:
-
Incubate ODC with test compounds at varying concentrations (0.1
M – 1 mM) for 15 minutes without substrate. -
Initiate reaction by adding
C-Ornithine. -
Capture released
CO on Hyamine hydroxide-soaked filter paper suspended in the reaction vial well. -
Incubate for 30-60 mins at 37°C.
-
Terminate reaction with 1M Citric Acid.
-
-
Data Analysis:
-
Plot
vs. [I]. -
Differentiation: Perform a "jump-dilution" or dialysis step. If activity recovers, the inhibitor is competitive (e.g.,
-Ethylornithine). If activity remains inhibited, it is irreversible (e.g., DFMO).
-
Protocol B: Cell Proliferation & Rescue Assay (Therapeutic Index Proxy)
Objective: Determine if the compound inhibits growth via ODC blockade (rescuable by Putrescine) or non-specific toxicity.
-
Cell Line: HCT116 or Neuroblastoma (MYC-driven).
-
Treatment Groups:
-
Vehicle Control.
-
DFMO (5 mM) [Positive Control].
-
Ethyl L-ornithine dihydrochloride (Titration: 10
M - 10 mM). -
Rescue Arm: Test Compound + Putrescine (100
M).
-
-
Readout:
-
Measure cell viability (MTT/CellTiter-Glo) at 72 hours.
-
-
Interpretation:
-
True ODC Inhibitor: Growth suppression is fully reversed by Putrescine.
-
Non-Specific Toxin: Growth suppression is not reversed by Putrescine.
-
Substrate Prodrug (Ethyl L-Ornithine): May show increased growth or no inhibition compared to control.
-
References
-
Bachmann, A. S., & Geerts, D. (2018). Polyamine synthesis as a target of MYC oncogene action. Journal of Biological Chemistry. Link
-
Metcalf, B. W., et al. (1978). Catalytic irreversible inhibition of mammalian ornithine decarboxylase (ODC) by substrate and product analogues. Journal of the American Chemical Society. Link
-
Casero, R. A., & Woster, P. M. (2009). Terminally alkylated polyamine analogues as chemotherapeutic agents. Journal of Medicinal Chemistry. Link
-
Pegg, A. E. (2016). Functions of Polyamines in Mammals. Journal of Biological Chemistry. Link
-
ChemicalBook. (2024). Ethyl L-ornithine dihydrochloride Product Properties (CAS 84772-29-2). Link
Sources
Safety Operating Guide
Ethyl L-Ornithine Dihydrochloride: Proper Disposal & Safety Guide
[1]
Audience: Researchers, Scientists, and Laboratory Safety Officers. Scope: Operational disposal protocols, regulatory compliance, and chemical safety profiling.
Executive Summary & Operational Context
Ethyl L-ornithine dihydrochloride (CAS: 84772-29-2) is a specialized amino acid derivative frequently employed in peptide synthesis and drug development.[1] While often classified as low-toxicity under GHS standards, its acidic nature in solution (due to the dihydrochloride counterions) and potential for hydrolysis require specific disposal protocols to maintain scientific integrity and regulatory compliance.
Core Safety Directive: Treat all chemical waste as hazardous until characterization proves otherwise. This guide prioritizes waste stream segregation and professional incineration over drain disposal to ensure zero environmental impact and strict adherence to GLP (Good Laboratory Practice) standards.
Chemical Profile & Hazard Assessment
Understanding the physicochemical properties of the compound is the first step in a self-validating disposal workflow.
| Property | Data | Operational Implication |
| Chemical Name | Ethyl L-ornithine dihydrochloride | Target compound.[1][2][3] |
| CAS Number | 84772-29-2 | Use for waste manifesting.[1] |
| Molecular Formula | C | Contains Nitrogen and Chlorine.[1][4][5] |
| Solubility | High (Water), Moderate (Alcohols) | Easily mobilized in aqueous spills.[1] |
| Acidity (pKa) | Low (Solution pH < 4.0 typically) | Potential Corrosive Hazard in concentrated solution.[1] |
| Stability | Hygroscopic; Hydrolyzes in base | Keep dry; do not mix with strong bases.[1] |
| GHS Classification | H315 (Skin Irrit.), H319 (Eye Irrit.)[1] | Standard PPE required (Gloves, Goggles).[6] |
Expert Insight: The "dihydrochloride" designation indicates that for every mole of ethyl ornithine, two moles of hydrochloric acid equivalents are present. Upon dissolution in water, this compound releases protons, significantly lowering pH. Consequently, concentrated aqueous waste streams may be classified as D002 (Corrosive) under RCRA if the pH drops below 2.0.
Waste Segregation & Disposal Workflows
Decision Logic for Waste Streams
The following decision tree illustrates the logical flow for determining the correct disposal path. This visual ensures no ambiguity in the handling process.
Figure 1: Decision matrix for segregating Ethyl L-ornithine dihydrochloride waste based on physical state and solvent composition.
Detailed Protocols
Protocol A: Solid Waste Disposal (Surplus Reagent)
Applicability: Expired shelf-life material, contaminated solids, or spill cleanup residues.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.
-
Labeling: Affix a hazardous waste label.
-
Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) to prevent potential exothermic reactions.
-
Storage: Store in the "Solid Waste" satellite accumulation area until pickup.
Protocol B: Aqueous Solution Disposal
Applicability: Leftover buffers, reaction byproducts in water.
-
pH Validation: Dip a pH strip into the waste container.
-
If pH < 2.0: The waste is RCRA Hazardous (D002). It must be collected in a container compatible with acids (HDPE or glass, never metal).
-
If pH 2.0 - 12.5: It is technically non-hazardous by characteristic, but institutional policy usually mandates collection.
-
-
Bulking: Pour into the "Aqueous Waste" carboy.
-
Documentation: Log the volume and concentration on the carboy tag.
-
Note: Avoid mixing with cyanide or sulfide solutions, as acidic ornithine salts can liberate toxic gases (HCN or H2S) from these precursors [1].
-
Protocol C: Organic Solvent Mixtures
Applicability: HPLC waste, extraction layers (e.g., Methanol, Acetonitrile).
-
Classification: The solvent dictates the hazard (Ignitable F003, Toxic, etc.).
-
Action: Dispose of in the standard "Organic Solvents" waste stream.
-
Precaution: Ethyl esters can transesterify or hydrolyze in the presence of other reactive organics over time; however, for waste purposes, standard solvent segregation is sufficient.
Emergency Procedures: Spills & Exposure
In the event of an accidental release, immediate action minimizes downtime and exposure.[8]
Solid Spill (Powder)
-
PPE: Don nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use an N95 respirator to prevent inhalation of acidic dust.
-
Containment: Isolate the area.
-
Cleanup:
-
Do not dry sweep vigorously (creates dust).
-
Cover the spill with wet paper towels or an inert absorbent (vermiculite) to dampen.
-
Scoop material into a waste bag or jar.[8]
-
Wipe the surface with a mild basic solution (1% Sodium Bicarbonate) to neutralize any residual acidity, then rinse with water [2].
-
Liquid Spill
-
Neutralization: If the spill is significant (>100mL) and highly acidic, sprinkle sodium bicarbonate or a commercial acid neutralizer until bubbling ceases.
-
Absorption: Use spill pads or clay absorbent.[9]
-
Disposal: Collect all absorbent materials as solid chemical waste (Protocol A).
Regulatory Compliance (USA)
-
RCRA Status: Ethyl L-ornithine dihydrochloride is not a P-listed or U-listed acute hazardous waste [3].
-
Characteristic Waste: It is only a hazardous waste if it exhibits characteristics of Corrosivity (D002) (pH < 2).
-
TSCA: Ensure the chemical is listed on your facility's chemical inventory as required by the Toxic Substances Control Act for research use.
Final Verification: Always consult your institution's Environmental Health & Safety (EHS) officer. Local municipal codes often impose stricter bans on drain disposal than federal EPA guidelines.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.
-
American Chemical Society. Guide for Chemical Spill Response Planning in Laboratories. ACS; 1995.
-
U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Ethyl L-ornithine dihydrochloride | SIELC Technologies [sielc.com]
- 5. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 6. ccny.cuny.edu [ccny.cuny.edu]
- 7. Ethyl L-ornithine dihydrochloride | 84772-29-2 [chemicalbook.com]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. ehs.gatech.edu [ehs.gatech.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
